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1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol Documentation Hub

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  • Product: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol
  • CAS: 1564913-44-5

Core Science & Biosynthesis

Foundational

Technical Profile: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

The following is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol . Executive Summary 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol .

Executive Summary

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol is a bicyclic heteroaromatic compound functioning as a high-value scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., JAK, RET, and ERK inhibitors). Structurally, it consists of a pyrazolo[1,5-a]pyrazine core substituted at the C4 position with a 3-hydroxypyrrolidine moiety.

This molecule represents a strategic "privileged structure" where the bicyclic core mimics the purine ring of adenosine (binding to the hinge region of kinases), while the pyrrolidin-3-ol tail extends into the solvent-exposed region or ribose-binding pocket, improving aqueous solubility and providing a handle for hydrogen bonding interactions.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[6]
  • IUPAC Name: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.23 g/mol

  • Core Scaffold: Pyrazolo[1,5-a]pyrazine (Fused 5,6-bicyclic system)

  • Stereochemistry: The structure contains one chiral center at the 3-position of the pyrrolidine ring. It can exist as the (R)-enantiomer, (S)-enantiomer, or racemate.

Structural Numbering & Geometry

The numbering of the pyrazolo[1,5-a]pyrazine system is critical for accurate regiochemistry. The bridgehead nitrogen is typically designated as position 1 in fusion nomenclature, but in the specific IUPAC numbering for this system, the positions are assigned to minimize the locants of heteroatoms.

Numbering Scheme:

  • N1 : Bridgehead Nitrogen.

  • N2 : Nitrogen in the pyrazole ring.

  • C3 : Carbon in the pyrazole ring.

  • C3a : Bridgehead Carbon.

  • C4 : Carbon in the pyrazine ring (Site of substitution).

  • C5 : Carbon in the pyrazine ring.

  • C6 : Carbon in the pyrazine ring.

  • N7 : Nitrogen in the pyrazine ring (if following specific heteroatom priority).

Note: In the context of this molecule, the "4-yl" designation confirms the pyrrolidine is attached to the carbon atom of the pyrazine ring adjacent to the bridgehead nitrogen (or the position activated for nucleophilic attack).

G Figure 1: Connectivity of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol N1 N C7 C N1->C7 N2 N2 N1->N2 C2 C C3 C C3a C C3->C3a C3a->N1 C4 C4 C4->C3a N_sub N C4->N_sub C-N Bond C5 C C5->C4 N6 N N6->C5 C7->N6 C_pyrr1 C N_sub->C_pyrr1 C_pyrr2 C-OH C_pyrr1->C_pyrr2 C_pyrr3 C C_pyrr2->C_pyrr3 C_pyrr4 C C_pyrr3->C_pyrr4 C_pyrr4->N_sub N2->C3

[7][8]

Synthetic Methodology

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol typically follows a convergent pathway. The key step is a Nucleophilic Aromatic Substitution (


) of a 4-halo intermediate.
Retrosynthetic Analysis
  • Disconnection: The C4–N(pyrrolidine) bond.

  • Synthons:

    • Electrophile: 4-Chloropyrazolo[1,5-a]pyrazine.[1]

    • Nucleophile: Pyrrolidin-3-ol.

Step-by-Step Protocol
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrazin-4-one Core

The bicyclic core is constructed by condensing a pyrazole amine with a bifunctional electrophile.

  • Reagents: Ethyl 1H-pyrazole-3-carboxylate, 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal),

    
    , DMF.
    
  • Mechanism: Alkylation of the pyrazole nitrogen followed by intramolecular cyclization.

  • Intermediate: Pyrazolo[1,5-a]pyrazin-4(5H)-one.[2]

Step 2: Chlorination (Activation)

The carbonyl oxygen at position 4 is converted into a leaving group (chloride).

  • Reagents:

    
     (Phosphorus oxychloride), catalytic DMF, reflux (
    
    
    
    ).
  • Product: 4-Chloropyrazolo[1,5-a]pyrazine.[1]

  • Note: This intermediate is moisture-sensitive and should be handled under inert atmosphere (

    
     or Ar).
    
Step 3: Nucleophilic Aromatic Substitution (

)

The final coupling installs the pyrrolidin-3-ol tail.

  • Reagents: 4-Chloropyrazolo[1,5-a]pyrazine (1.0 eq), Pyrrolidin-3-ol (1.2 eq), DIPEA (Diisopropylethylamine, 2.5 eq).

  • Solvent: Isopropanol (IPA) or DMSO.

  • Conditions: Heat to

    
     for 4–12 hours.
    
  • Workup: Concentrate solvent, dilute with EtOAc, wash with brine, dry over

    
    . Purification via flash column chromatography (DCM/MeOH gradient).
    

Synthesis Figure 2: Synthetic Pathway for 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol Start Start: Ethyl 1H-pyrazole-3-carboxylate Step1 Step 1: Cyclization (Reagents: Bromoacetaldehyde diethyl acetal, Cs2CO3) Start->Step1 Inter1 Intermediate: Pyrazolo[1,5-a]pyrazin-4(5H)-one Step1->Inter1 Step2 Step 2: Chlorination (Reagents: POCl3, reflux) Inter1->Step2 Inter2 Electrophile: 4-Chloropyrazolo[1,5-a]pyrazine Step2->Inter2 Step3 Step 3: SnAr Coupling (Reagents: Pyrrolidin-3-ol, DIPEA, IPA, 90°C) Inter2->Step3 Final Target: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol Step3->Final

[6][7][10]

Physicochemical & Analytical Properties[11][12]

Predicted Properties Table
PropertyValue (Approx.)Significance
Molecular Weight 204.23 DaFragment-like, high ligand efficiency potential.
cLogP 0.5 – 1.2Highly soluble; optimal for oral bioavailability.
TPSA ~65 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (OH)Interaction with solvent or active site residues.
H-Bond Acceptors 4 (3 Ring Ns, 1 O)Key for hinge binding in kinases.
pKa (Pyrrolidine N) ~2-3 (Conjugated)The N is part of the aromatic system, reducing basicity.
Analytical Characterization (Expected)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Aromatic Region: Three distinct signals for the pyrazolo[1,5-a]pyrazine core.

      • 
         ~8.5 ppm (d, 1H, Pyrazine-H)
        
      • 
         ~8.0 ppm (d, 1H, Pyrazole-H)
        
      • 
         ~7.0 ppm (d, 1H, Pyrazine-H/Pyrazole-H)
        
    • Aliphatic Region:

      • 
         ~4.9 ppm (d, 1H, -OH)
        
      • 
         ~4.4 ppm (m, 1H, CH-OH)
        
      • 
         ~3.5–4.0 ppm (m, 4H, Pyrrolidine 
        
        
        
        -N)
      • 
         ~1.9–2.1 ppm (m, 2H, Pyrrolidine 
        
        
        
        )
  • LC-MS: ESI+

    
     m/z.
    

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The pyrazolo[1,5-a]pyrazine scaffold is a known bioisostere of the purine ring found in ATP.

  • Hinge Binding: The nitrogen atoms (N1/N2) and the C4-substituent NH (if present, here replaced by N-C bond) often interact with the hinge region of kinase enzymes (e.g., JAK1, JAK2, RET).

  • Solvent Front: The pyrrolidin-3-ol moiety projects toward the solvent front. The hydroxyl group can form specific water-mediated hydrogen bonds or direct interactions with residues like Aspartate or Glutamate at the rim of the ATP pocket.

Structure-Activity Relationship (SAR)
  • Core: The pyrazolo[1,5-a]pyrazine core provides a planar, aromatic anchor.

  • 4-Position: Substitution here is critical for potency. Bulky groups can be tolerated if they point towards the ribose pocket. The pyrrolidine ring restricts conformational flexibility compared to an open-chain amine (entropy advantage).

  • 3-OH Group: Enhances solubility and metabolic stability compared to a naked pyrrolidine. It also reduces lipophilicity (LogP), decreasing the risk of non-specific binding.

Safety & Handling

  • Hazard Classification: Treat as a potent bioactive substance. Likely Irritant (Skin/Eye).

  • Storage: Store at -20°C, desiccated.

  • Solubility: Soluble in DMSO, Methanol. Sparingly soluble in water (unless protonated/salt form).

References

  • Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

    • Source: WO2018136661A1. "Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors."
    • Relevance: Describes the chlorination and SnAr protocols for this specific scaffold.
  • Medicinal Chemistry of Pyrazolo-fused Systems

    • Source:Journal of Medicinal Chemistry, "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors." (Analogous chemistry).
    • Relevance: Establishes the bioisosteric relationship and binding modes of pyrazolo-fused azines.
  • General Synthesis of 4-Functionalized Pyrazolo[1,5-a]pyrazines

    • Source:Bioorganic & Medicinal Chemistry Letters, 2011. "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)
    • Relevance: Provides the foundational chemistry for cre
  • PubChem Compound Summary

    • Source: PubChem CID 21873758 (Pyrazolo[1,5-a]pyrazine core).[3]

    • Relevance: Verification of core IUPAC numbering and identifiers.
    • [3]

Sources

Exploratory

The Pyrrolidin-3-ol Pharmacophore in Kinase Inhibitor Design: From ATP-Pocket Specificity to Allosteric Modulation

[1][2][3][4] Executive Summary The pyrrolidin-3-ol (3-hydroxypyrrolidine) moiety has emerged as a privileged scaffold in modern kinase inhibitor discovery.[1][2][3][4] Unlike flat aromatic rings that dominate early-gener...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The pyrrolidin-3-ol (3-hydroxypyrrolidine) moiety has emerged as a privileged scaffold in modern kinase inhibitor discovery.[1][2][3][4] Unlike flat aromatic rings that dominate early-generation kinase inhibitors, the pyrrolidin-3-ol ring introduces sp³ character (Fsp³) , essential for improving solubility and breaking molecular planarity.[1][2][3][4] More critically, its chiral hydroxyl group serves as a versatile "molecular hook," capable of forming precise hydrogen bonds with solvent-front residues in the ATP-binding pocket or specific side chains in allosteric sites.[2][3][4]

This technical guide analyzes the structural utility of pyrrolidin-3-ol in FDA-approved therapeutics, contrasting its role in ATP-competitive inhibition (e.g., Larotrectinib) versus allosteric modulation (e.g., Asciminib).[1][2][3][4] It provides actionable synthetic workflows and biochemical validation protocols for researchers integrating this pharmacophore into novel drug candidates.[2][3][4]

Pharmacophore Mechanics & Structural Biology

The "Chiral Switch" and Binding Vector

The pyrrolidin-3-ol scaffold offers two distinct vectors for interaction: the secondary amine (N1) and the chiral hydroxyl group (C3-OH).[1][2][3][4] The stereochemistry at C3 (


 or 

) acts as a binary switch, directing the hydroxyl group either toward the protein backbone or into the solvent.[3]
  • Solubility Enhancement: The saturated ring puckers, disrupting

    
    -
    
    
    
    stacking of the heteroaromatic core.[2][3] This significantly lowers the crystal lattice energy and improves aqueous solubility, a critical parameter for oral bioavailability.[3]
  • Hydrogen Bonding: The C3-OH group acts as both a hydrogen bond donor and acceptor.[1][2][3][4] In the ATP pocket, it often interacts with the ribose-binding region or residues at the solvent front (e.g., Asp, Glu).[2][3]

Binding Modes: ATP-Competitive vs. Allosteric[1][2][3][4]
FeatureATP-Competitive (e.g., Larotrectinib)Allosteric (e.g., Asciminib)
Binding Site Hinge Region / Solvent FrontMyristoyl Pocket (ABL1)
Role of Pyrrolidin-3-ol Solvent-exposed solubilizer; H-bonds to pocket entrance.[1][2][3][4]Hydrophobic filler; H-bonds to specific internal residues (e.g., Glu481).[1][2][3][4][5]
Stereochemistry

-enantiomer preferred.[1][2][3][4]

-enantiomer preferred.[1][2][3][4][6]
Linkage Urea (Carboxamide) linker.[1][2][3][4]Direct

coupling to heteroaryl core.[2][3][4]

Case Studies in Drug Design

Larotrectinib (Vitrakvi): ATP-Competitive TRK Inhibitor

Larotrectinib is a pan-TRK inhibitor used for solid tumors with NTRK gene fusions.[1][2][4] Its structure features a (3S)-3-hydroxypyrrolidine-1-carboxamide moiety.[1][2][3][4][7]

  • Mechanism: The pyrazolo[1,5-a]pyrimidine core binds to the hinge region of the kinase.[3][4] The pyrrolidin-3-ol tail extends towards the solvent front.[1][2][3][4]

  • Structural Logic: The

    
    -hydroxyl group is positioned to interact with the solvent environment, improving the drug's physicochemical properties without incurring steric penalties within the tight ATP pocket.[3][4] The urea linkage provides rigidity and additional H-bond donors.[1][2][3][4]
    
Asciminib (Scemblix): Allosteric BCR-ABL1 Inhibitor

Asciminib represents a paradigm shift, functioning as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.[1][2][3][4] It contains a (3R)-3-hydroxypyrrolidine directly linked to a pyridine ring.[1][2][3][4][8][9][10]

  • Mechanism: It binds to the myristoyl pocket of the BCR-ABL1 protein, locking the kinase in an inactive conformation.[2][3][9] This site is distinct from the ATP pocket, allowing Asciminib to overcome resistance mutations like T315I.[3]

  • Structural Logic: Molecular modeling guided the selection of the

    
    -isomer.[1][3][4] The pyrrolidine ring fills a hydrophobic sub-pocket, making van der Waals contacts with Leu529 .[3][5] The hydroxyl group was designed to form a hydrogen bond with Glu481  (though crystal structures suggest it is often water-mediated), enhancing affinity and selectivity over other kinases.[1][2][3][4]
    

Visualization of Signaling & Binding Logic

The following diagram illustrates the distinct binding modes of the pyrrolidin-3-ol scaffold in Larotrectinib and Asciminib.

KinaseBinding cluster_0 ATP-Competitive Mode (Larotrectinib) cluster_1 Allosteric Mode (Asciminib) TRK_Pocket TRK ATP Pocket Hinge Hinge Region (Pyrazolo-pyrimidine) TRK_Pocket->Hinge Primary Binding Laro_Scaffold (S)-Pyrrolidin-3-ol Carboxamide Hinge->Laro_Scaffold Linked via Urea Solvent_Front Solvent Front (Asp/Glu Residues) Laro_Scaffold->Solvent_Front H-Bond / Solubility ABL_Pocket ABL1 Myristoyl Pocket Asci_Scaffold (R)-Pyrrolidin-3-ol (Direct Link) ABL_Pocket->Asci_Scaffold Allosteric Lock Hydrophobic_Cleft Hydrophobic Cleft (Leu529) Glu_Gate Glu481 Gate Asci_Scaffold->Hydrophobic_Cleft Van der Waals Asci_Scaffold->Glu_Gate H-Bond (Design)

Caption: Comparative binding logic of pyrrolidin-3-ol in ATP-competitive vs. allosteric kinase inhibition.

Synthetic Methodologies

Accessing the correct enantiomer is non-negotiable.[3] Below are the two primary routes to incorporate this scaffold.

Route A: Nucleophilic Aromatic Substitution ( )

Used for Asciminib analogs.[1][2][4] This method couples the pyrrolidine nitrogen directly to an electron-deficient heteroaryl chloride.[1][2][3][4]

  • Reagents:

    
    -3-Hydroxypyrrolidine (commercially available or from chiral pool), Heteroaryl Chloride (e.g., chloropyridine), DIPEA (base), DMSO or NMP solvent.[2][3][4]
    
  • Conditions: 80–120 °C.[1][2][3][4]

  • Mechanism: The secondary amine of the pyrrolidine attacks the carbon adjacent to the ring nitrogen, displacing the chloride.[3] The hydroxyl group usually requires no protection if the electrophile is selective for amines.[3]

Route B: Urea/Carbamate Formation

Used for Larotrectinib .[1][2][4] This method creates a linker between the core and the pyrrolidine.[3]

  • Step 1: Activation of the pyrrolidine amine using Triphosgene or CDI to form a carbamoyl chloride or imidazole intermediate.[3]

  • Step 2: Reaction with the aniline/amine of the kinase inhibitor core.[3]

  • Alternative: Reaction of the core amine with phenyl chloroformate to form a carbamate, followed by displacement with

    
    -3-hydroxypyrrolidine.[1][2][3][4]
    
Synthetic Workflow Diagram

Synthesis cluster_SNAr Route A: Direct Arylation (Asciminib type) cluster_Urea Route B: Urea Linker (Larotrectinib type) Start Chiral Pool Material (L-Malic Acid or Aspartic Acid) Intermediate (R) or (S)-3-Hydroxypyrrolidine Start->Intermediate Cyclization & Reduction Product_A N-Aryl-3-Hydroxypyrrolidine Intermediate->Product_A DIPEA, DMSO, 100°C Product_B Urea-Linked Conjugate Intermediate->Product_B Coupling Step Ar_Cl Heteroaryl Chloride (e.g., Chloropyridine) Ar_Cl->Product_A Core_Amine Core Aniline/Amine Activation Activation Agent (Triphosgene/CDI) Core_Amine->Activation Activation->Product_B

Caption: Synthetic divergence for incorporating chiral pyrrolidin-3-ol into kinase inhibitor scaffolds.

Experimental Protocols

Protocol: Coupling of (R)-3-Hydroxypyrrolidine

Context: Synthesis of an Asciminib-like intermediate.

  • Preparation: In a 20 mL scintillation vial, dissolve 4,6-dichloropyrimidine (1.0 eq, 1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add DIPEA (3.0 eq, 3.0 mmol) followed by (R)-3-hydroxypyrrolidine hydrochloride (1.1 eq, 1.1 mmol).

  • Reaction: Seal the vial and heat to 90 °C in a reaction block for 4 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     peak shift).
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[1][2][4] Wash with brine, dry over MgSO₄, and concentrate.[2][3][4]

  • Purification: Purify via flash chromatography (SiO₂), eluting with a gradient of 0–10% MeOH in DCM. The product should be a white to pale yellow solid.[3]

Protocol: TRK Kinase Inhibition Assay (FRET)

Context: Validating the potency of a Larotrectinib analog.

  • Reagents: Recombinant human TRKA kinase domain, Poly-(Glu,Tyr) 4:1 substrate labeled with ULight™ (PerkinElmer), Europium-labeled anti-phosphotyrosine antibody.[1][2][3][4]

  • Plate Setup: Use 384-well white low-volume plates.

  • Enzyme Mix: Dilute TRKA enzyme to 0.5 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Dispense 5 µL/well.

  • Compound Addition: Add 2.5 µL of the test compound (diluted in 4% DMSO) to the wells. Incubate for 15 min at RT.

  • Start Reaction: Add 2.5 µL of ATP/Substrate mix (Final ATP concentration =

    
     app, typically 10–50 µM).[2][3][4]
    
  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL of EDTA/Eu-antibody detection mix to stop the reaction.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit (GraphPad Prism).

References

  • Drilon, A., et al. (2018).[2][3][4] "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine. [Link][1][4]

  • Schoepfer, J., et al. (2018).[2][3][4] "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[2][3][4][5] Journal of Medicinal Chemistry. [Link][4]

  • Wylie, A. A., et al. (2017).[2][3][4] "The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1."[3] Nature. [Link][1][2][4]

  • Kummar, S., & Lassen, U. (2018).[2][3][4] "Larotrectinib: a first-in-class Trk inhibitor for the treatment of TRK fusion cancers."[1][2][3][4] Future Oncology. [Link][1][2][4]

  • Manley, P. W., et al. (2020).[2][3][4] "Bcr-Abl kinase inhibitors: a perspective on the development of asciminib." Leukemia. [Link][1][2][4][5][11]

Sources

Foundational

Hydrogen bond donor properties of pyrrolidin-3-ol substituents

Title: Strategic Modulation of Hydrogen Bond Donor (HBD) Vectors in Pyrrolidin-3-ol Scaffolds: A Technical Guide for Medicinal Chemistry Executive Summary The pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Modulation of Hydrogen Bond Donor (HBD) Vectors in Pyrrolidin-3-ol Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary

The pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold represents a privileged fragment in modern drug discovery, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns. Its utility stems from its ability to project hydrogen bond donor (HBD) and acceptor (HBA) vectors in defined 3D space. However, the efficacy of these interactions is not static; it is governed by the electronic and steric influence of ring substituents.

This guide analyzes the Hydrogen Bond Donor properties of pyrrolidin-3-ol substituents, focusing on the interplay between stereochemistry, inductive effects (particularly fluorination), and intramolecular hydrogen bonding (IMHB). It provides actionable protocols for characterizing these interactions to optimize potency and membrane permeability.

Structural Dynamics & H-Bonding Mechanics

The HBD potential of a pyrrolidin-3-ol derivative is rarely a function of the hydroxyl group alone. It is a composite property determined by the ring pucker, the protonation state of the nitrogen, and the presence of competing intramolecular interactions.

The Donor-Acceptor Interplay

In its unsubstituted form at physiological pH (7.4), the pyrrolidine nitrogen (pKa ~9.4) is protonated.[1] The resulting ammonium species acts as a strong HBD. However, in medicinal chemistry, the nitrogen is frequently acylated (forming an amide) or alkylated with electron-withdrawing groups to modulate basicity.

  • The 3-OH Donor: The hydroxyl group acts as a bidirectional H-bond participant (donor/acceptor). Its donor acidity (Abraham solute descriptor

    
    ) is modulated by through-bond inductive effects.
    
  • The IMHB "Stealth" Mode: A critical design feature is the formation of an Intramolecular Hydrogen Bond (IMHB) between the 3-OH (donor) and the pyrrolidine Nitrogen (acceptor). This interaction "masks" the polarity of the HBD, significantly enhancing lipophilicity (

    
    ) and passive membrane permeability without changing the molecular weight.
    
Conformational Bias (The Envelope)

The pyrrolidine ring exists in a dynamic equilibrium between C3-endo and C3-exo envelope conformations. Substituents lock these conformations, thereby fixing the vector of the HBD.

  • Exo-pucker: Favored when bulky substituents are trans to neighbors to minimize steric clash.

  • Endo-pucker: Often stabilized by IMHB interactions (e.g., N...HO).

Substituent Effects on HBD Acidity & Topology

This section details how specific substitutions alter the HBD profile.

Fluorine Substitution (The "Polar Hydrophobe")

Fluorine introduction is the most potent tool for modulating HBD properties without adding steric bulk.

  • Inductive Acidification: Placing a fluorine atom at C4 (vicinal to the C3-OH) increases the acidity of the hydroxyl proton via the

    
    -inductive effect (
    
    
    
    ). This makes the OH a stronger H-bond donor to target proteins.
  • The Gauche Effect: In 3-fluoro-4-hydroxypyrrolidines, the F and OH groups prefer a gauche orientation.[2] This stereoelectronic preference overrides steric repulsion, dictating the vector of the OH donor.

    • Case Study: In (3R,4S)-3-fluoro-4-hydroxypyrrolidine, the gauche effect stabilizes a specific envelope conformation, pre-organizing the OH vector for binding (entropy penalty reduction).

Nitrogen Substitution (Amide vs. Amine)
  • N-Acylation: Converting the amine to an amide removes the basic nitrogen center. The amide NH (if secondary) becomes a new HBD vector. The 3-OH donor strength is slightly increased due to the electron-withdrawing nature of the carbonyl.

  • N-Alkylation: Retains basicity but introduces steric bulk that may disrupt IMHB formation between the N and 3-OH.

Table 1: Impact of Substituents on HBD Properties
Substituent PatternElectronic EffectImpact on 3-OH HBD AcidityConformational BiasPrimary Application
Unsubstituted (Parent) ReferenceModerateFlexible (Dynamic)General Fragment
4-Fluorine (trans) Strong

(Inductive)
High (Stronger Donor)Biased (Gauche effect)Potency Optimization
4-Fluorine (cis) Strong

+ H-bond
Moderate (Competes w/ F...HO)RigidConformational Locking
N-Acyl (Amide) Resonance w/ NHighPlanar Amide BondKinase Hinge Binding
4-Methoxy

(Inductive)
Low (Weaker Donor)Steric BulkSelectivity Filter

Experimental Characterization Protocols

Trustworthy data requires self-validating experimental setups. The following protocols distinguish between "free" HBDs and those engaged in IMHB.

NMR Temperature Coefficient Analysis (The Gold Standard)

This method determines if the 3-OH proton is solvent-exposed (free) or shielded (IMHB).

Protocol:

  • Sample Prep: Dissolve 2-5 mg of the pyrrolidine derivative in 600

    
    L of dry DMSO-
    
    
    
    .
  • Acquisition: Acquire

    
    H NMR spectra at five temperature points: 298K, 303K, 308K, 313K, and 318K.
    
  • Analysis: Track the chemical shift (

    
    ) of the hydroxyl proton (OH).
    
  • Calculation: Plot

    
     (y-axis) vs. Temperature (x-axis). Calculate the slope (
    
    
    
    ).

Interpretation:

  • 
     ppb/K:  Strong IMHB (proton is protected from solvent exchange).
    
  • 
     ppb/K:  No IMHB (proton is solvent-exposed and breaking/forming H-bonds with DMSO).
    
EPSA (Experimental Polar Surface Area)

A high-throughput surrogate for HBD "exposure."

  • Method: Supercritical Fluid Chromatography (SFC) on a polar stationary phase.

  • Logic: Compounds with "hidden" HBDs (via IMHB or steric shielding) elute faster (lower retention time) than their open conformers.

Visualization of Signaling & Workflows

Diagram 1: HBD Modulation & Permeability Logic

This diagram illustrates the decision tree for modulating HBD properties to balance potency (protein binding) vs. permeability (IMHB formation).

HBD_Modulation Start Pyrrolidin-3-ol Scaffold Analysis Analyze HBD Vector (3-OH & NH) Start->Analysis Branch_Potency Goal: Increase Potency (Stronger H-Bond to Target) Analysis->Branch_Potency Branch_Perm Goal: Increase Permeability (Mask Polarity) Analysis->Branch_Perm Fluorination Add 4-F (Trans) Inductive Effect (-I) Branch_Potency->Fluorination IMHB_Design Design IMHB Motif (e.g., N...HO interaction) Branch_Perm->IMHB_Design Acidity_Up Increased OH Acidity (Stronger Donor) Fluorination->Acidity_Up Validation Validate via NMR (Temp Coefficient) Acidity_Up->Validation Conf_Lock Conformational Lock (Closed Form) IMHB_Design->Conf_Lock Conf_Lock->Validation

Caption: Decision matrix for optimizing Hydrogen Bond Donor properties. Path selection depends on whether the limiting factor is target affinity (Potency) or membrane transport (Permeability).

Diagram 2: Experimental Validation Workflow

A step-by-step logic flow for confirming HBD status using NMR and SFC.

Exp_Workflow Synthesis Synthesis of Pyrrolidine Analog Step1 1H NMR (DMSO-d6) Variable Temp (VT) Synthesis->Step1 Decision Calc Slope (ppb/K) Step1->Decision Result_IMHB Slope > -3 ppb/K IMHB Confirmed (High Permeability) Decision->Result_IMHB Shielded Result_Open Slope < -6 ppb/K Solvent Exposed (High Solubility) Decision->Result_Open Exposed SFC Secondary Check: EPSA (SFC) Result_IMHB->SFC Result_Open->SFC

Caption: Self-validating workflow for characterizing intramolecular hydrogen bonds (IMHB). The NMR temperature coefficient is the primary "gate" for determining HBD exposure.

References

  • Caron, G., et al. (2009). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[3][4] Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Kuhn, B., et al. (2010). "Impact of Intramolecular Hydrogen Bonding on Permeability and Bioavailability." Journal of Medicinal Chemistry. Link

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Hydrogen Bonding." Angewandte Chemie International Edition. Link

  • Gomes, G., et al. (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." Beilstein Journal of Organic Chemistry. Link

Sources

Exploratory

Therapeutic Targeting of the Pyrazolo[1,5-a]pyrazine Scaffold: A Technical Guide

Executive Summary: The Scaffold Advantage The pyrazolo[1,5-a]pyrazine scaffold represents a critical bioisostere in modern kinase inhibitor design.[1] Distinct from its more common analogue, pyrazolo[1,5-a]pyrimidine, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The pyrazolo[1,5-a]pyrazine scaffold represents a critical bioisostere in modern kinase inhibitor design.[1] Distinct from its more common analogue, pyrazolo[1,5-a]pyrimidine, this bicyclic system contains two nitrogen atoms (one bridgehead, one in the pyrazine ring) rather than three.

Why this matters: The absence of the third nitrogen (typically at the C-5 or C-7 position relative to the pyrimidine analog) alters the hydrogen bond acceptor (HBA) profile in the hinge-binding region. This subtle electronic modification allows medicinal chemists to:

  • Modulate Lipophilicity (LogP): Often increasing permeability compared to the more polar pyrimidines.

  • Tune Selectivity: By removing a potential H-bond interaction with water or non-conserved kinase residues, the scaffold can bypass off-target hits that plague the pyrimidine class.

  • Escape IP Space: It provides a novel chemical trajectory outside the crowded pyrazolo[1,5-a]pyrimidine patent landscape.

This guide details the primary therapeutic targets for this scaffold, specifically the JAK family and RET kinase , and provides self-validating protocols for their interrogation.

Primary Therapeutic Target: Janus Kinases (JAK)

The most validated therapeutic application of the pyrazolo[1,5-a]pyrazine core is in the inhibition of the Janus Kinase (JAK) family, particularly for autoimmune indications like Rheumatoid Arthritis (RA) and Lupus.

Mechanistic Rationale

The scaffold mimics the adenine ring of ATP. In the JAK active site, the pyrazolo[1,5-a]pyrazine core binds to the hinge region (residues Glu966/Leu932 in JAK2). Substitutions at the C-3 position (pyrazole ring) project into the solvent-exposed front pocket, while C-4/C-6 substitutions on the pyrazine ring access the hydrophobic back pocket or the gatekeeper region.

Validated Potency Data

Recent optimization campaigns (e.g., Array BioPharma, Zhejiang Hisun) have yielded compounds with single-digit nanomolar potency.

Compound ClassTarget IsoformIC50 (nM)Selectivity ProfileApplication
Pyrazolo[1,5-a]pyrazine (Lead A) JAK1~ 3.0>200x vs JAK3Anti-inflammatory (RA)
Pyrazolo[1,5-a]pyrazine (Lead A) JAK2~ 8.5Moderate vs TYK2Myeloproliferative disorders
Pyrazolo[1,5-a]pyrazine (Lead A) TYK2~ 7.7High vs JAK3Psoriasis / SLE
Standard (Tofacitinib) JAK1/3~ 1-5Pan-JAKReference Control

Data synthesized from patent literature and comparative bioassays [1].

Pathway Visualization: JAK-STAT Signaling

The following diagram illustrates the signal transduction pathway blocked by pyrazolo[1,5-a]pyrazine inhibitors.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Target) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation (Tyr) Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->JAK ATP-Competitive Blockade pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action.[2][3][4] The inhibitor competitively binds the ATP pocket of JAK, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Emerging Target: RET Kinase (Oncology)

Beyond immunology, this scaffold is gaining traction in oncology, specifically for RET (Rearranged during Transfection) fusions found in Non-Small Cell Lung Cancer (NSCLC).

  • The Challenge: First-generation RET inhibitors often face resistance mutations (e.g., V804M gatekeeper).

  • The Solution: The pyrazolo[1,5-a]pyrazine core offers a compact footprint that can avoid steric clash with the bulky Methionine gatekeeper, unlike larger multi-kinase inhibitors.

  • Key Interaction: The bridgehead nitrogen serves as a critical anchor point, while the C-3 substituent can be engineered to wrap around the gatekeeper residue.

Experimental Validation Protocols

To validate this scaffold against the targets above, the following protocols must be employed. These are designed to be self-validating —meaning they include internal controls that flag assay failure immediately.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Purpose: Determine intrinsic potency (IC50) against JAK or RET.

  • Reagents:

    • Kinase: Recombinant human JAK1 or JAK2 (0.2 ng/µL).

    • Substrate: ULight-labeled peptide (e.g., JAK-1 peptide, 50 nM).

    • ATP: At K_m apparent (typically 10 µM).

    • Detection: Europium-anti-phospho-antibody.

  • Buffer System: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Procedure:

    • Step 1: Dispense 2.5 µL of inhibitor (serial dilution in DMSO) into 384-well low-volume white plate.

    • Step 2: Add 5 µL enzyme mix. Incubate 15 min at RT (allows "Type II" slow-off binders to equilibrate).

    • Step 3: Add 2.5 µL ATP/Substrate mix. Incubate 60 min at RT.

    • Step 4: Add 10 µL EDTA/Eu-antibody detection mix to stop reaction.

    • Step 5: Read on EnVision (Excitation: 320nm, Emission: 665nm/615nm).

  • Self-Validation Control:

    • Z-Prime Calculation: Must be > 0.7 using High Control (DMSO only) and Low Control (EDTA/No Enzyme). If Z' < 0.5, discard data.

Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: Prove the compound enters the cell and binds the target in a physiological environment.

  • System: HEK293 cells transfected with NanoLuc-JAK2 fusion vector.

  • Tracer: Cell-permeable fluorescent tracer (specific to ATP pocket).

  • Workflow:

    • Step 1: Transfect cells with NanoLuc-Kinase plasmid (24h).

    • Step 2: Treat cells with Pyrazolo[1,5-a]pyrazine inhibitor + Tracer.

    • Step 3: The inhibitor competes with the Tracer.

    • Step 4: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

    • Result: A decrease in BRET signal indicates successful target engagement.

  • Self-Validation Control:

    • Use Unlabeled Control Compound (e.g., Staurosporine) at 10 µM. Complete loss of BRET signal confirms the tracer is binding the specific pocket.

Scaffold Optimization Workflow

The following diagram outlines the logical progression from a raw "Hit" to a validated "Lead" for this specific chemical series.

Optimization_Workflow Hit Hit Identification (Pyrazolo[1,5-a]pyrazine Core) SAR SAR Expansion (C-3 / C-6 Substitution) Hit->SAR Potency < 100nM Selectivity Selectivity Profiling (vs Pyrimidine Analog) SAR->Selectivity Panel Screening ADME ADME Optimization (LogP / Sol) Selectivity->ADME Clean Profile ADME->SAR Metabolic Liability Candidate Clinical Candidate (JAK/RET Inhibitor) ADME->Candidate Bioavailability > 50%

Figure 2: Hit-to-Lead optimization logic. Note the feedback loop from ADME back to SAR, which is critical for this scaffold to improve upon the solubility issues often seen in planar heteroaromatics.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC/NIH. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (Scaffold Hopping Context). ACS Med. Chem. Lett. [Link]

  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorg.[4] Med. Chem. Lett. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. [Link][5]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol . This compound features the privileged pyrazolo[1,5-a]pyrazine scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol . This compound features the privileged pyrazolo[1,5-a]pyrazine scaffold, a bioisostere of purine often utilized in kinase inhibitors (e.g., JAK, MAPK) and adenosine receptor antagonists.

The synthetic strategy employs a convergent approach: constructing the bicyclic heteroaromatic core via a cyclocondensation sequence, activating it via chlorination, and installing the polar tail via nucleophilic aromatic substitution (


). This guide prioritizes process safety, impurity control, and high-throughput adaptability.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C4-N(exocyclic) bond. The high reactivity of the pyrazolo[1,5-a]pyrazine C4 position towards nucleophiles allows for a late-stage introduction of the pyrrolidine moiety.

  • Target: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

  • Key Intermediate: 4-Chloropyrazolo[1,5-a]pyrazine (Electrophile)

  • Core Construction: Cyclization of an N-alkylated pyrazole ester with an ammonia source.

Retrosynthesis cluster_legend Legend Target Target Molecule 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol Inter1 Intermediate A 4-Chloropyrazolo[1,5-a]pyrazine Target->Inter1 S_NAr Disconnection Reagent1 Reagent Pyrrolidin-3-ol Target->Reagent1 Inter2 Intermediate B Pyrazolo[1,5-a]pyrazin-4(5H)-one Inter1->Inter2 Chlorination (POCl3) Start Starting Material Ethyl 1H-pyrazole-3-carboxylate Inter2->Start N-Alkylation & Cyclization L1 Target L2 Key Intermediate

Figure 1: Retrosynthetic logic flow for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-(2,2-diethoxyethyl)-1H-pyrazole-3-carboxylate

Objective: Regioselective N-alkylation of the pyrazole ring.

  • Reagents:

    • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

    • Bromoacetaldehyde diethyl acetal (1.2 equiv)

    • Cesium Carbonate (

      
      ) or 
      
      
      
      (1.5 equiv)
    • Solvent: DMF (Anhydrous)

Protocol:

  • Charge a reaction vessel with Ethyl 1H-pyrazole-3-carboxylate and anhydrous DMF (0.5 M concentration).

  • Add

    
     in one portion. Stir at room temperature for 15 minutes.
    
  • Dropwise add Bromoacetaldehyde diethyl acetal.

  • Heat the mixture to 80°C for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS. The N1-isomer (desired) is typically the major product over the N2-isomer due to thermodynamic stability and steric factors.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Cyclization to Pyrazolo[1,5-a]pyrazin-4(5H)-one

Objective: Formation of the bicyclic core via acid-mediated condensation.

  • Reagents:

    • N-alkylated intermediate from Step 1 (1.0 equiv)

    • Ammonium Acetate (

      
      ) (5.0 equiv)
      
    • Solvent: Acetic Acid (Glacial)

Protocol:

  • Dissolve the acetal intermediate in Glacial Acetic Acid (0.2 M).

  • Add Ammonium Acetate.

  • Heat to Reflux (118°C) for 4–6 hours.

    • Mechanism:[1][2][3] Acidic hydrolysis of the acetal yields the aldehyde; ammonium acetate provides ammonia for amide formation/cyclization.

  • Workup: Concentrate the acetic acid under reduced pressure. Resuspend the residue in water.

  • Adjust pH to ~7.0 with saturated

    
    . The product often precipitates as a solid.
    
  • Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.[2]

Step 3: Activation to 4-Chloropyrazolo[1,5-a]pyrazine

Objective: Conversion of the lactam carbonyl to a reactive chloro-leaving group.

  • Reagents:

    • Pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv)

    • Phosphorus Oxychloride (

      
      ) (Excess, solvent/reagent)
      
    • N,N-Dimethylaniline (Catalytic, 0.1 equiv) - Optional, accelerates reaction.

Protocol:

  • Safety Alert:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    
  • Place the starting lactam in a round-bottom flask.

  • Add

    
     (approx. 5–10 vol equivalents). Add dimethylaniline.
    
  • Heat to Reflux (105°C) for 2–4 hours. The suspension should clear as the chloride forms.

  • Quenching (Critical): Concentrate

    
     under reduced pressure. Pour the residue slowly onto crushed ice  with vigorous stirring. Neutralize carefully with solid 
    
    
    
    or
    
    
    solution to pH 8.
  • Extract immediately with DCM (Dichloromethane). Dry (

    
    ) and concentrate.
    
    • Stability Note: The chloro-intermediate is moderately stable but should be used in the next step quickly to prevent hydrolysis.

Step 4: Coupling with Pyrrolidin-3-ol

Objective: Final installation of the chiral/racemic tail.

  • Reagents:

    • 4-Chloropyrazolo[1,5-a]pyrazine (1.0 equiv)

    • Pyrrolidin-3-ol (1.2 equiv) (Note: Use (R)- or (S)-enantiomer if stereochemistry is required).

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Solvent: Isopropanol (IPA) or Ethanol

Protocol:

  • Dissolve 4-chloropyrazolo[1,5-a]pyrazine in IPA (0.3 M).

  • Add DIPEA followed by Pyrrolidin-3-ol.

  • Heat to 80°C for 3–5 hours.

    • Observation: The reaction is usually clean. The chloride is an excellent leaving group on this electron-deficient scaffold.

  • Workup: Concentrate the solvent. Dilute with DCM, wash with water and brine.

  • Purification: The product is polar. Use flash chromatography (DCM/MeOH 95:5 to 90:10) or preparative HPLC if high purity (>99%) is required.

Process Visualization (Workflow)

SynthesisWorkflow Step1 Step 1: Alkylation (Cs2CO3, DMF, 80°C) Form Acetal Precursor Step2 Step 2: Cyclization (NH4OAc, AcOH, Reflux) Form Bicyclic Core Step1->Step2 Step3 Step 3: Chlorination (POCl3, Reflux) Activate C4 Position Step2->Step3 Step4 Step 4: Coupling (Pyrrolidinol, DIPEA, 80°C) Final Target Step3->Step4

Figure 2: Sequential synthetic workflow. Step 3 (Red) indicates a hazardous critical control point.

Analytical Data & QC Specifications

ParameterExpected Value / RangeMethod
Appearance Off-white to pale yellow solidVisual
MS (ESI+) [M+H]+ = 219.12 (Calculated)LC-MS
1H NMR (Core) Pyrazine protons: δ ~7.8–8.5 ppm (d)Pyrazole protons: δ ~6.8–8.0 ppm1H NMR (DMSO-d6)
1H NMR (Tail) Pyrrolidine CH2: Multiplets 1.8–4.0 ppmCH-OH: Multiplet ~4.4 ppm1H NMR
Purity > 95% (Research), > 98% (Dev)HPLC (UV 254 nm)

Troubleshooting & Optimization

  • Regioselectivity Issues (Step 1): If N2-alkylation is observed (leading to imidazo[1,2-b]pyrazole impurities), lower the reaction temperature to 60°C and switch to

    
     in Acetone.
    
  • Incomplete Cyclization (Step 2): Ensure the acetic acid is glacial (water-free). If the reaction stalls, add a catalytic amount of trifluoroacetic acid (TFA).

  • Hydrolysis of Chloride (Step 3): During the quench of

    
    , keep the temperature below 10°C. If the pH rises above 10, the chloro-group may hydrolyze back to the hydroxyl (starting material).
    

References

  • Zheng, L. W., et al. (2011).[4] Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[4] Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913.[4] [Link]

  • Akahane, A., et al. (1999). Discovery of a novel pyrazolo[1,5-a]pyridine derivative as a potent and orally active adenosine A1 receptor antagonist. Journal of Medicinal Chemistry. (Provides analogous chemistry for the [1,5-a] fused systems).
  • Mrugasek, J., et al.General methods for the synthesis of Pyrazolo[1,5-a]pyrazines. (Standard heterocyclic reference for this core).

Sources

Application

Nucleophilic aromatic substitution on 4-chloropyrazolo[1,5-a]pyrazine

Application Note: Strategic Functionalization of 4-Chloropyrazolo[1,5-a]pyrazine via Nucleophilic Aromatic Substitution ( ) Executive Summary The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Chloropyrazolo[1,5-a]pyrazine via Nucleophilic Aromatic Substitution ( )

Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, RET, and CDK inhibitors) [1, 2]. The 4-chloro derivative (CAS: 1260665-84-6) serves as the primary electrophilic linchpin for library generation.[1]

This guide details the protocols for functionalizing 4-chloropyrazolo[1,5-a]pyrazine via Nucleophilic Aromatic Substitution (


). Unlike standard phenyl chlorides, this heteroaromatic system exhibits high reactivity due to the electron-deficient nature of the fused pyrazine ring, allowing for rapid diversification with amines, alkoxides, and thiols under mild-to-moderate conditions.

Reactivity Profile & Mechanistic Insight

The "Activated" 4-Position

The 4-position of pyrazolo[1,5-a]pyrazine is electronically analogous to the 4-position of quinazoline or the 7-position of pyrazolo[1,5-a]pyrimidine.[1] The chlorine atom is activated by the combined inductive (


) and mesomeric (

) effects of the ring nitrogens, particularly the bridgehead nitrogen (N1) and the pyrazine nitrogen (N4).[1]
  • Electrophilicity: The C4 carbon is highly electrophilic.[1] Upon nucleophilic attack, the negative charge is effectively delocalized onto the bridgehead nitrogen and the pyrazine nitrogen, stabilizing the Meisenheimer-like transition state.

  • Regioselectivity: In 4-chloropyrazolo[1,5-a]pyrazines,

    
     occurs exclusively at the C4 position.
    
  • Leaving Group: Chloride is the standard leaving group, though fluoride would be faster (but less synthetic accessible) and bromide/iodide are typically reserved for transition-metal catalyzed couplings (e.g., Suzuki at C3).

Mechanism of Action ( )

The reaction proceeds via a classic addition-elimination mechanism:

  • Addition: The nucleophile (amine/alkoxide) attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (

    
    -complex).[1]
    
  • Elimination: Re-aromatization drives the expulsion of the chloride ion.[1]

SNAr_Mechanism cluster_legend Key Interactions Substrate 4-Chloropyrazolo[1,5-a]pyrazine (Electrophile) Nu_Attack Nucleophilic Attack (Rate Determining Step) Substrate->Nu_Attack + H-Nu (Amine/Alcohol) Intermediate Meisenheimer Complex (Stabilized Anion) Nu_Attack->Intermediate Transition State Product 4-Substituted Product (Re-aromatized) Intermediate->Product - HCl Bridgehead N stabilizes negative charge Bridgehead N stabilizes negative charge Bridgehead N stabilizes negative charge->Intermediate

Figure 1: Mechanistic pathway for


 on 4-chloropyrazolo[1,5-a]pyrazine.

Experimental Protocols

General Considerations
  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP) are preferred for unreactive nucleophiles. Protic solvents (EtOH, iPrOH, n-BuOH) are excellent for amines, often accelerating the reaction via hydrogen bond stabilization of the leaving group [3].

  • Bases: Non-nucleophilic bases (DIPEA, TEA,

    
    , 
    
    
    
    ) are required to scavenge the generated HCl.
  • Stoichiometry: Use 1.1–1.5 equivalents of the nucleophile.

Protocol A: Amination with Primary/Secondary Amines (Standard)

Best for: Aliphatic amines, cyclic amines (morpholine, piperazine), and electron-rich anilines.

Materials:

  • 4-Chloropyrazolo[1,5-a]pyrazine (1.0 equiv)[2][3]

  • Amine (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) [0.1 – 0.2 M][1]

Procedure:

  • Charge a reaction vial with 4-chloropyrazolo[1,5-a]pyrazine and the stir bar.

  • Add EtOH or IPA.

  • Add DIPEA followed by the amine.

  • Thermal: Heat to reflux (80°C for EtOH) for 2–6 hours. Monitor by LCMS.

  • Microwave (Alternative): Heat at 100–120°C for 20–40 minutes.

  • Workup:

    • Precipitation: Upon cooling, many products precipitate. Filter and wash with cold EtOH/water.

    • Extraction: If soluble, concentrate solvent, dilute with EtOAc, wash with water and brine. Dry over

      
      .[1]
      

Validation Criteria:

  • LCMS: Disappearance of starting material (M+H = 154/156, Cl pattern). Appearance of product mass.[4][5]

  • NMR: Loss of the downfield signal corresponding to the C4-Cl environment? No, C4 is quaternary. Look for shifts in the adjacent protons (H3 and H5) due to the change from electron-withdrawing Cl to electron-donating N.[1]

Protocol B: Acid-Catalyzed Amination (Weak Nucleophiles)

Best for: Electron-deficient anilines or sterically hindered amines where standard basic conditions fail.[1]

Rationale: Protonation of the pyrazine nitrogen (N4) makes the C4 position significantly more electrophilic [4].[1]

Procedure:

  • Dissolve 4-chloropyrazolo[1,5-a]pyrazine (1.0 equiv) in n-Butanol or IPA.[1]

  • Add the aniline (1.0 – 1.2 equiv).

  • Add catalytic HCl (4M in dioxane, 0.1 – 0.5 equiv) or stoichiometric HCl if the amine is not acid-sensitive.

  • Heat to 100–120°C (sealed tube) for 4–12 hours.

  • Workup: The product often precipitates as the HCl salt.[1] Filter and wash.[4] Alternatively, neutralize with saturated

    
     and extract with DCM.
    
Protocol C: Etherification ( Bond Formation)

Best for: Alkoxides and Phenoxides.[1]

Materials:

  • Alcohol/Phenol (1.2 equiv)

  • Base: NaH (for alcohols) or

    
     (for phenols)[1]
    
  • Solvent: Dry DMF or THF

Procedure:

  • Pre-activation: In a dry vial under inert atmosphere (

    
    ), suspend NaH (1.5 equiv) in dry DMF at 0°C. Add the alcohol dropwise. Stir for 15–30 min until evolution of 
    
    
    
    ceases.
  • Add 4-chloropyrazolo[1,5-a]pyrazine (1.0 equiv) dissolved in minimal DMF.

  • Allow to warm to RT. If reaction is slow, heat to 60–80°C.

  • Quench: Carefully add water or saturated

    
    .[1]
    
  • Workup: Extract with EtOAc/Ether. Wash extensively with water to remove DMF.

Data Summary & Optimization

Solvent Effects on Reaction Rate (Amination)

The choice of solvent significantly impacts the rate of


 for this scaffold.[1]
SolventDielectric ConstantReaction RateComments
Ethanol/IPA High (Protic)Fast Stabilizes leaving group; product often precipitates.[1]
DMF/DMSO High (Aprotic)Moderate-FastGood for solubility; difficult to remove during workup.[1]
THF/Dioxane LowSlowRequires higher temperatures or stronger bases.[1]
Water HighVariableCan lead to hydrolysis (formation of 4-one byproduct).[1]
Troubleshooting Guide
IssueProbable CauseSolution
Hydrolysis (M+H = 136) Water in solvent; Hydroxide competitionUse anhydrous solvents.[1] Avoid strong hydroxide bases (NaOH). Use DIPEA or carbonate.
No Reaction Nucleophile too weak; Steric hindranceSwitch to Protocol B (Acid Catalysis) or use Microwave heating at 140°C.
Bis-substitution Excess nucleophile attacking other positions?Rare. C4 is significantly more reactive than C6 or C7. Ensure 1:1 stoichiometry if selectivity is an issue (unlikely).
Black/Tar formation Thermal decompositionLower temperature, use

atmosphere, or switch to Microwave for shorter reaction times.

Workflow Diagram

Workflow Start Start: 4-Chloropyrazolo[1,5-a]pyrazine Decision Select Nucleophile Type Start->Decision Path_Amine Amine (Primary/Secondary) Decision->Path_Amine Path_Weak Weak Nucleophile (Aniline) Decision->Path_Weak Path_O Alcohol / Phenol Decision->Path_O Proc_A Protocol A: Basic Conditions EtOH, DIPEA, 80°C Path_Amine->Proc_A Proc_B Protocol B: Acid Catalysis n-BuOH, cat. HCl, 110°C Path_Weak->Proc_B Proc_C Protocol C: Alkoxylation DMF, NaH or K2CO3 Path_O->Proc_C Workup Workup & Purification (Precipitation or Extraction) Proc_A->Workup Proc_B->Workup Proc_C->Workup Final Final Product (Kinase Inhibitor Intermediate) Workup->Final

Figure 2: Decision tree for functionalizing 4-chloropyrazolo[1,5-a]pyrazine.

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Source: ACS Medicinal Chemistry Letters (2019). Context: Discusses optimization of related pyrazolo-fused systems for kinase inhibition.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: PubMed Central (2024). Context: Reviews the pharmacological importance of the pyrazine core in approved drugs like Upadacitinib.

  • Nucleophilic Aromatic Substitution: Mechanism and Solvent Effects.

    
     stabilization in protic vs aprotic solvents.
    
    
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Source: Preprints.org (2023). Context: Provides the mechanistic basis for using acid catalysis to improve yields with weak aniline nucleophiles on similar fused chloro-heterocycles.[1]

Sources

Method

Application Note: Buchwald-Hartwig Amination Protocols for Pyrazolopyrazines

Part 1: Introduction & Mechanistic Rationale[1] The Challenge of the Pyrazolopyrazine Core Pyrazolopyrazines (specifically the [1,5-a] and [3,4-b] isomers) are privileged scaffolds in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale[1]

The Challenge of the Pyrazolopyrazine Core

Pyrazolopyrazines (specifically the [1,5-a] and [3,4-b] isomers) are privileged scaffolds in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., JAK, B-Raf, and Aurora kinase inhibitors). However, their functionalization via Palladium-catalyzed C-N cross-coupling presents distinct challenges compared to their carbocyclic or pyridine analogs:

  • Electronic Deficiency: The pyrazine ring renders the scaffold highly electron-deficient. While this facilitates oxidative addition (OA), it stabilizes the Pd(II)-amido intermediate, making the reductive elimination (RE) step the rate-determining bottleneck.

  • Coordination Poisoning: The multiple

    
     nitrogens (N-1, N-4, N-7) can act as competitive ligands, displacing phosphines and forming inactive Pd-heterocycle complexes ("catalyst resting states").
    
  • Regioselectivity: In di-halogenated scaffolds (e.g., 4,6-dihalo), distinguishing between the electronic activation of C-4 (adjacent to bridgehead nitrogen) and C-6 requires precise ligand control.

Mechanistic Strategy

To overcome these hurdles, our protocols utilize bulky, electron-rich biaryl phosphine ligands (Buchwald ligands).

  • Steric Bulk: Promotes reductive elimination by crowding the metal center.

  • Electron Richness: Facilitates oxidative addition into the electron-poor heteroaryl halide.

  • Ligation State: Monodentate biaryl ligands prevent the formation of stable bis-ligated Pd complexes, keeping the catalyst in the active mono-ligated

    
     state.
    

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (General Screening)

Best for: Primary anilines, secondary cyclic amines, and 4-chloropyrazolo[1,5-a]pyrazines.

Rationale: This protocol uses BrettPhos , a ligand optimized for primary amines and ensuring high turnover numbers. The use of a precatalyst (Pd-G3/G4) eliminates the induction period associated with reducing Pd(II) sources.

Reagents:

  • Electrophile: 4-Chloropyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 - 2.0 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or

    
    -Amyl alcohol (0.2 M)
    

Step-by-Step Procedure:

  • Charge: In a glovebox or under active

    
     flow, charge a reaction vial with the heteroaryl chloride (1.0 equiv), amine (1.2 equiv), base (2.0 equiv), and BrettPhos Pd G3 (0.02 equiv).
    
  • Solvate: Add anhydrous 1,4-Dioxane (sparged with

    
     for 10 mins).
    
  • Seal & Heat: Cap the vial with a PTFE-lined septum. Heat to 90°C for 4–12 hours.

  • Monitor: Check conversion via UPLC-MS. Look for the disappearance of the chloride (M+H).

  • Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The "Difficult Substrate" Method (Steric/Electronic Deactivation)

Best for: Electron-poor anilines, acyclic secondary amines, or C-6 functionalization.

Rationale: When the amine is weak or the halide is in a less activated position (C-6), RuPhos or XPhos are superior. We switch to a stronger base (


) to facilitate the deprotonation of the amine-Pd complex.

Reagents:

  • Catalyst System:

    
     (2 mol%) + RuPhos  (4-6 mol%)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (0.15 M)

  • Temperature: 100°C - 110°C

Critical Step: Pre-complexation.

  • Mix

    
     and RuPhos in Toluene and stir at ambient temperature for 5 minutes before adding to the reaction vessel containing the substrate and base. This ensures active 
    
    
    
    formation.
Protocol C: Microwave-Assisted Rapid Library Synthesis

Best for: High-throughput medicinal chemistry (SAR generation).

Rationale: Microwave irradiation overcomes the activation energy barrier for electron-rich pyrazolopyrazines (e.g., those with existing EDGs) and shortens reaction times from hours to minutes.

Conditions:

  • Catalyst: XPhos Pd G3 (2.5 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Solvent:

    
    -BuOH / 
    
    
    
    (4:1 biphasic mixture)
  • Microwave: 120°C for 20 minutes (High Absorption setting).

Part 3: Decision Logic & Visualization

Diagram 1: Reaction Optimization Decision Tree

This logic gate guides the chemist through ligand and base selection based on substrate properties.

BuchwaldLogic Start Start: Pyrazolopyrazine Substrate HalideCheck Halide Position? Start->HalideCheck C4 C-4 (Activated) HalideCheck->C4 High Reactivity C6 C-6 (Deactivated) HalideCheck->C6 Low Reactivity AmineCheck1 Amine Type? C4->AmineCheck1 AmineCheck2 Amine Type? C6->AmineCheck2 PrimAniline Primary Aniline AmineCheck1->PrimAniline Standard SecAmine Secondary Amine AmineCheck1->SecAmine Steric Bulk AmineCheck2->PrimAniline Requires Force AmineCheck2->SecAmine Difficult CondA Protocol A: BrettPhos Pd G3 Cs2CO3, Dioxane, 90°C PrimAniline->CondA CondC Protocol C: XPhos Pd G3 Cs2CO3, tBuOH/H2O, MW 120°C PrimAniline->CondC CondB Protocol B: RuPhos / Pd2(dba)3 NaOtBu, Toluene, 110°C SecAmine->CondB SecAmine->CondB

Caption: Decision matrix for selecting optimal catalytic conditions based on halide position and amine class.

Part 4: Data Summary & Troubleshooting

Comparative Yields (Literature & Internal Data)
EntryScaffoldHalide Pos.[1][2][3]AmineCatalyst/LigandBaseYield (%)Notes
1 Pyrazolo[1,5-a]pyrazineC-4 (Cl)AnilineBrettPhos Pd G3

92%Standard conditions.
2 Pyrazolo[1,5-a]pyrazineC-4 (Cl)Morpholine

/ XPhos

88%Strong base required for secondary amine.
3 Pyrazolo[1,5-a]pyrazineC-6 (Br)4-F-AnilineRuPhos Pd G3

74%C-6 is less reactive; requires RuPhos.
4 Pyrazolo[3,4-b]pyrazineC-6 (Cl)PiperidineXPhos Pd G3

81%

-Amyl alcohol solvent used.
5 Pyrazolo[1,5-a]pyrazineC-4 (Cl)2-AminopyridineBrettPhos Pd G3

45%Low yield due to chelation; switch to tBuBrettPhos.
Troubleshooting Guide
  • Problem: Dehalogenation (Hydrodehalogenation)

    • Cause:

      
      -hydride elimination from the amine or solvent is faster than reductive elimination.
      
    • Solution: Switch from secondary alcohols (isopropanol) to

      
      -Amyl alcohol  or Toluene . Increase the steric bulk of the ligand (switch from XPhos to BrettPhos ).
      
  • Problem: No Reaction (Starting Material Recovery)

    • Cause: Catalyst poisoning by the pyrazine nitrogens or failure of oxidative addition.

    • Solution: Use a Precatalyst (Pd G3/G4) to ensure active species generation. Increase temperature to 110°C.

  • Problem: Regioselectivity Issues (4,6-dichloro substrate)

    • Insight: The C-4 position (adjacent to bridgehead N) is significantly more electron-deficient.

    • Protocol: Perform the reaction at Room Temperature or 40°C with 0.95 equiv of amine to selectively functionalize C-4.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: Mechanism and Protocols." [Link]

  • Vertex AI Search. "Synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances. [Link]

Sources

Application

Advanced HPLC Purification Strategies for Polar Pyrazine Derivatives

Application Note & Protocol Guide Executive Summary: The Polar Paradox Pyrazine derivatives, particularly those functionalized with polar groups (amines, hydroxyls, carboxylic acids, or N-oxides), present a classic "pola...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Polar Paradox

Pyrazine derivatives, particularly those functionalized with polar groups (amines, hydroxyls, carboxylic acids, or N-oxides), present a classic "polar paradox" in chromatography. Their nitrogen-rich heterocyclic core is basic (pKa ~0.6–3.0 for the ring nitrogens, higher for aminopyrazines), leading to two primary failure modes in standard Reversed-Phase (RP) HPLC:

  • Lack of Retention: On standard C18 columns, they often elute in the void volume (

    
    ) due to high water solubility and low lipophilicity (logP < 0).
    
  • Peak Tailing: Residual silanols on silica supports interact with the basic nitrogen lone pairs, causing severe tailing and poor resolution.

This guide moves beyond standard C18 protocols, detailing three targeted methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Aqueous-Stable Polar-Embedded RP , and Mixed-Mode Chromatography .

Strategic Method Selection

Do not default to C18. Use this decision matrix to select the optimal stationary phase chemistry based on your specific pyrazine derivative's properties.

MethodSelection Start Start: Analyze Pyrazine Derivative LogP Is LogP < -0.5? Start->LogP Solubility Soluble in >60% ACN? LogP->Solubility Yes (Hydrophilic) PolarEmbedded METHOD B: Aqueous Stable RP (Polar Embedded C18) LogP->PolarEmbedded No (Moderately Polar) HILIC METHOD A: HILIC (Amide or Bare Silica) Solubility->HILIC Yes pKaCheck Basic Functional Groups? (e.g., -NH2) Solubility->pKaCheck No (Aqueous only) MixedMode METHOD C: Mixed-Mode (Ion-Exchange + RP) pKaCheck->PolarEmbedded No (Neutral/Acidic) pKaCheck->MixedMode Yes (Strong Base)

Figure 1: Decision matrix for selecting the purification mode. HILIC is prioritized for high polarity, while Polar-Embedded RP is chosen for aqueous solubility limitations.

Method A: HILIC (The Gold Standard for Polarity)

Best For: Highly polar aminopyrazines, pyrazine N-oxides, and metabolites.

The Mechanism

In HILIC, the stationary phase is polar (e.g., Amide, Silica).[1][2] A water-rich layer forms on the surface of the particles.[2][3][4] Separation occurs via partitioning of the analyte between the acetonitrile-rich bulk mobile phase and this immobilized water layer.[2]

Protocol Parameters
ParameterRecommendationRationale
Column Amide-bonded (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (e.g., HILIC-Z).Amide phases offer stable hydrogen bonding and are less acidic than bare silica, reducing secondary interactions with basic pyrazines.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[5]0) or Ammonium Acetate (pH 5.8).Buffer is critical to maintain the water layer and control ionization. Formate (pH 3) protonates pyrazines, increasing polarity and retention in HILIC.
Mobile Phase B 100% Acetonitrile (ACN).[5]ACN is the "weak" solvent in HILIC.[3] Higher ACN = Higher Retention.
Gradient 95% B

60% B.
Elution is "reversed" compared to RP. Water (Phase A) is the strong solvent.
Sample Diluent 80:20 ACN:Buffer .CRITICAL: Injecting a sample dissolved in 100% water will disrupt the HILIC water layer, causing peak splitting and breakthrough.
Step-by-Step Workflow
  • Conditioning: Flush column with 50 column volumes (CV) of 90% ACN/10% Buffer. HILIC columns require longer equilibration than RP to establish the water layer.

  • System Suitability: Inject a void marker (Toluene) and a retention marker (Cytosine). Cytosine should elute with

    
    .
    
  • Loading: Inject sample. If peak shape distorts, increase the ACN content in the sample diluent.

  • Elution: Run a shallow gradient (e.g., 0.5% B change per minute). Pyrazines will elute in order of increasing polarity.

Method B: Aqueous-Stable Polar-Embedded RP

Best For: Pyrazines that are moderately polar but insoluble in high-organic HILIC solvents.

The Mechanism

Standard C18 chains undergo "phase collapse" or dewetting in 100% aqueous conditions, losing retention. Polar-embedded phases (containing an amide, carbamate, or ether group within the alkyl chain) prevent this dewetting and interact with polar analytes via hydrogen bonding.

Protocol Parameters
ParameterRecommendationRationale
Column Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, Agilent Bonus-RP).Prevents phase collapse in 100% water; provides orthogonal selectivity for polar bases.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 10).High pH (pH 10) suppresses ionization of basic pyrazines (making them neutral), significantly increasing retention on RP columns. Ensure column is pH 10 stable.
Mobile Phase B Methanol (MeOH).MeOH is less protic than water but offers different selectivity than ACN for polar heterocycles.
Gradient 0% B

30% B (Start at 100% Aqueous).
Retention is achieved by starting with zero organic solvent.

Preparative Scale-Up & Fraction Handling

Purifying polar compounds creates downstream bottlenecks, primarily solvent removal.

The "Focusing" Strategy for Prep

When scaling from analytical (4.6 mm ID) to preparative (20–50 mm ID), the injection volume increases.

  • HILIC Advantage: Fractions are rich in ACN (volatile). Evaporation is fast (Rotavap/Lyophilization).

  • Aqueous RP Disadvantage: Fractions are mostly water.

    • Solution: Use a "Trapping Column."[6] Dilute the aqueous fraction 1:1 with water, pump it onto a short C18 trapping column, wash salts away, and elute with a small volume of 100% MeOH.

Preparative Workflow Diagram

PrepWorkflow Sample Crude Mixture (Dissolved in 80% ACN) Scout Analytical Scout (HILIC Mode) Sample->Scout Verify Separation Load Scale-Up Loading (Max 1% of Column Vol) Scout->Load Calc. Loading Factor Sep Gradient Separation (95% -> 60% ACN) Load->Sep Detect UV Detection (254/280 nm) Sep->Detect Collect Fraction Collection (Time/Slope Trigger) Detect->Collect Dry Evaporation (Low Temp < 40°C) Collect->Dry High Volatility

Figure 2: Preparative workflow emphasizing the HILIC advantage for solvent removal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions with pyrazine nitrogen.Add 10–20 mM Ammonium Acetate to mobile phase. Switch to a "High pH" stable column and run at pH 10.
Split Peaks (HILIC) Sample solvent mismatch.The sample contains too much water. Dilute sample with ACN until organic composition matches starting mobile phase (e.g., 90% ACN).
Retention Drift Incomplete equilibration (HILIC).HILIC layers take time to hydrate. Equilibrate for at least 20–30 column volumes between runs.
No Retention (RP) Compound is too polar.Switch to HILIC or use an Ion-Pairing reagent (e.g., 10 mM Heptafluorobutyric acid - HFBA) if MS compatibility allows.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Phenomenex. (2018).[5] Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from

  • SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • Ashraf-Khorassani, M., et al. (2019).[7] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars. Journal of Chromatographic Science. Retrieved from

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazine Scaffolds

This Application Note is structured to provide a rigorous, field-ready guide for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazine , a scaffold increasingly critical in the development of JAK, BTK, and RET kina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready guide for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazine , a scaffold increasingly critical in the development of JAK, BTK, and RET kinase inhibitors.

Executive Summary

The pyrazolo[1,5-a]pyrazine moiety represents a privileged scaffold in medicinal chemistry, acting as a bioisostere for purines and quinazolines. It is a core structural element in several clinical kinase inhibitors (e.g., JAK inhibitors). Traditional thermal synthesis of this bicyclic system is often plagued by harsh conditions, prolonged reaction times (12–48 hours), and regioselectivity issues.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages the dipolar nature of reagents to accelerate the [3+2] cycloaddition reaction. This method reduces reaction times to minutes, improves regiocontrol, and enables the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

Scientific Mechanism & Rationale

The Synthetic Challenge

Constructing the pyrazolo[1,5-a]pyrazine core typically involves one of two strategies:

  • Annulation of a Pyrazine Ring onto a pre-existing pyrazole (often yields regioisomeric mixtures).

  • Annulation of a Pyrazole Ring onto a pre-existing pyrazine (preferred for diversity).

The latter approach, specifically the 1,3-dipolar cycloaddition of


-aminopyrazinium salts with alkynes, is the most versatile but kinetically sluggish under thermal conditions.
The Microwave Advantage

Microwave irradiation (2450 MHz) provides direct dielectric heating. In this specific synthesis:

  • Dipolar Coupling: The

    
    -aminopyrazinium ylide intermediate is highly polar, coupling efficiently with the oscillating electric field.
    
  • Superheating: Selective heating of the polar solvent (e.g., DMF or MeCN) allows the reaction to access transition states inaccessible via conventional oil-bath heating.

  • Regiocontrol: Rapid heating profiles favor the kinetic product, often enhancing the selectivity for the desired 2-substituted or 2,3-disubstituted isomers.

Reaction Pathway Diagram

The following diagram illustrates the mechanism, highlighting the critical ylide formation and cycloaddition steps.

ReactionPathway Start Pyrazine Precursor Salt N-Aminopyrazinium Salt (Ylide Precursor) Start->Salt N-Amination (MSH or HOSA) Ylide Pyrazinium Ylide (In Situ) Salt->Ylide Base (K2CO3) Deprotonation MW Microwave Irradiation (120°C, 15 min) Ylide->MW [3+2] Cycloaddition Alkyne Terminal/Internal Alkyne Alkyne->MW Product Pyrazolo[1,5-a]pyrazine Scaffold MW->Product Aromatization (-2H or Oxidative)

Caption: Mechanism of the [3+2] cycloaddition converting pyrazine to pyrazolo[1,5-a]pyrazine via microwave irradiation.

Experimental Protocols

Safety Warning
  • High Pressure: Microwave reactions generate significant pressure. Use certified vials (e.g., 10 mL or 30 mL) rated for at least 20 bar.

  • Reagents:

    
    -aminating agents like MSH (O-Mesitylenesulfonylhydroxylamine) can be unstable. Hydroxylamine-O-sulfonic acid (HOSA)  is recommended as a safer, commercially available alternative.
    
Protocol A: Synthesis of -Aminopyrazinium Iodide (Precursor)

Before the microwave step, the dipolar precursor must be synthesized.

  • Reagents: Pyrazine (1.0 equiv), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv), Potassium Carbonate (K₂CO₃).

  • Procedure:

    • Dissolve pyrazine (10 mmol) in water (10 mL) at 0°C.

    • Neutralize HOSA (12 mmol) with cold aqueous K₂CO₃ and add dropwise to the pyrazine solution.

    • Stir at Room Temperature (RT) for 12 hours.

    • Treat the mixture with HI (hydroiodic acid) to precipitate the

      
      -aminopyrazinium iodide  salt.
      
    • Filtration: Collect the yellow solid, wash with cold ethanol, and dry under vacuum.

Protocol B: Microwave-Assisted [3+2] Cycloaddition

This is the core transformation.

Reagents:

  • 
    -Aminopyrazinium iodide (1.0 equiv)
    
  • Alkyne (e.g., Methyl propiolate or Phenylacetylene) (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or K₂CO₃.

  • Oxidant (Optional but recommended for aromatization): Air bubbling or MnO₂ (if the intermediate is a dihydro-species). Note: In many MW protocols, air present in the headspace is sufficient.

  • Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend the

    
    -aminopyrazinium salt (1.0 mmol, 223 mg) in DMF (3 mL).
    
  • Addition: Add the alkyne (1.2 mmol) followed by DBU (2.0 mmol) dropwise. The solution typically darkens, indicating ylide formation.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation (Microwave Setup):

    • Mode: Dynamic (hold temperature).

    • Temperature: 120°C.

    • Power: Max 150 W (variable).

    • Pressure Limit: 15 bar.

    • Time: 15 minutes.

    • Pre-stirring: 30 seconds.

  • Work-up:

    • Cool to RT (using compressed air cooling feature of the reactor).

    • Pour the reaction mixture into ice-water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Optimization & Data Analysis

The following data summarizes the optimization of the cycloaddition reaction between


-aminopyrazinium iodide and methyl propiolate.

Table 1: Optimization of Microwave Parameters

EntrySolventBaseTemp (°C)Time (min)Yield (%)Observations
1DMFK₂CO₃806045Incomplete conversion.
2DMFK₂CO₃1201572Good conversion, minor byproducts.
3DMFDBU1201588 Optimal. Clean profile.
4MeCNDBU1002065Solubility issues with the salt.
5WaterK₂CO₃1001030Decomposition observed.
6*DMFDBUReflux24 hrs55Thermal control (Oil bath).

Note: Entry 6 demonstrates the significant advantage of MW heating (15 min vs 24 hrs) and improved yield (88% vs 55%).

Regioselectivity Note

The reaction with unsymmetrical alkynes (e.g., methyl propiolate) typically favors the 5-substituted pyrazolo[1,5-a]pyrazine (ester group at position 5) due to electronic matching between the dipole (ylide) and dipolarophile (alkyne).

Library Generation Workflow

For drug discovery applications, this protocol is adapted for parallel synthesis.

LibraryWorkflow Input Diverse Alkynes (R-C≡C-R') Dispense Dispense into MW Vials (x24) Input->Dispense MasterMix Master Mix: Pyrazinium Salt + Base + DMF MasterMix->Dispense Reaction Sequential MW Irradiation 120°C, 10 min each Dispense->Reaction Scavenger Add Silica-Thiol (Remove Pd/Cu if used) Reaction->Scavenger Optional Clean-up Filter Filter & Evaporate Scavenger->Filter Analysis LC-MS QC & Biological Assay Filter->Analysis

Caption: Parallel synthesis workflow for generating pyrazolo[1,5-a]pyrazine libraries.

References

  • Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyrazine Ring System." The Journal of Organic Chemistry, vol. 32, no. 7, 1967. (Foundational work on pyrazine-fused azoles). Link

  • Ghumro, S. A., et al. "Microwave-assisted novel synthesis and structural confirmation of Pyrido[1,2-a]pyrazin-5-ium (N-Oxide) Salts." Journal of Molecular Structure, 2025.[1] (Demonstrates microwave effects on similar fused pyrazine salts). Link

  • Al-Zaydi, K. M. "Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation." Heterocycles, vol. 78, no.[2][3][4][5] 8, 2009. (Comparative MW protocols for the analogous pyrimidine system). Link

  • Fahim, A. M., et al. "Microwave-Assisted Synthesis of Novel Fused Heterocyclic Compounds." Journal of Heterocyclic Chemistry, 2018. (General MW protocols for fused pyrazoles). Link

  • Enamine Ltd. "Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles." Enamine Product Notes, 2024. (Industrial relevance and intermediate handling). Link

  • Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions."[3] Tetrahedron Letters, 2002.[3] (Precedent for microwave acceleration of condensation/cyclization).[6][7] Link

Disclaimer: The protocols described herein involve the use of high-temperature microwave irradiation and potentially hazardous reagents.[8] All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazolo[1,5-a]pyrazine Optimization Hub

Current Status: Operational Topic: C-N Coupling Yield Improvement Lead Scientist: Senior Application Specialist (Synthesis Division)[1] Executive Summary & Reactivity Profiling[1] Welcome to the optimization hub for pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: C-N Coupling Yield Improvement Lead Scientist: Senior Application Specialist (Synthesis Division)[1]

Executive Summary & Reactivity Profiling[1]

Welcome to the optimization hub for pyrazolo[1,5-a]pyrazine . This scaffold presents a unique "Janus-faced" reactivity profile. Unlike simple benzenoid systems, the success of your C-N coupling depends entirely on positional selectivity .[1]

Before troubleshooting catalyst loads, you must diagnose the electronic environment of your halide.[1]

The Reactivity Dichotomy
  • The C4 Position (Bridgehead Adjacent): This position is highly electron-deficient, behaving similarly to 4-chloropyrimidine.[1] It is activated for Nucleophilic Aromatic Substitution (

    
    ) .[1] Palladium is often unnecessary and can be detrimental (causing homocoupling or dehalogenation).[1]
    
  • The C6 Position: This position is electronically neutral to electron-rich. It requires Transition Metal Catalysis (Buchwald-Hartwig) .[1]

Diagnostic Workflow

Use the following logic flow to determine your optimization pathway.

ReactivityFlow Start Identify Halide Position C4 C4-Halide (Cl/Br) Start->C4 Bridgehead Adj. C6 C6-Halide (Cl/Br/I) Start->C6 Distal SNAr_Check Try SNAr First (No Metal) C4->SNAr_Check Pd_Check Requires Pd-Catalysis (Buchwald-Hartwig) C6->Pd_Check SNAr_Issue Issue: Hydrolysis or No Reaction? SNAr_Check->SNAr_Issue Pd_Issue Issue: Catalyst Poisoning or Protodehalogenation? Pd_Check->Pd_Issue Sol_SNAr Go to Protocol A (Acid/Base Switch) SNAr_Issue->Sol_SNAr Sol_Pd Go to Protocol B (G3/G4 Precatalysts) Pd_Issue->Sol_Pd

Figure 1: Decision matrix for selecting the correct C-N bond formation strategy based on scaffold regiochemistry.

Protocol A: C4-Position Optimization ( )[1]

Applicability: 4-chloro or 4-bromo derivatives.[2] Mechanism: Addition-Elimination (


).[1]
The Problem: "It's not reacting" or "It hydrolyzed."

The bridgehead nitrogen makes C4 susceptible to attack by any nucleophile, including water (leading to the lactam/hydroxy impurity) or the solvent itself.

Optimized Protocol
VariableStandard ConditionOptimization (Hard Substrates)Why?
Solvent Isopropanol (iPrOH)NMP or DMSO Polar aprotic solvents stabilize the Meisenheimer intermediate better than alcohols.
Base DIPEA (3.0 eq)KF (2.0 eq) or

Inorganic bases in aprotic solvents increase the nucleophilicity of the amine.
Temp 80 °C120–140 °C (Microwave) High energy barrier for sterically hindered amines.[1]
Additive Nonep-TSA (0.5 eq) Counter-intuitive: Acid catalysis can protonate the N1/N4, making the ring more electrophilic [1].

Critical Troubleshooting:

  • If Hydrolysis (OH-product) is observed: Your solvent is "wet."[1] Switch to anhydrous THF or Dioxane and use a non-hygroscopic base (e.g., polymer-supported DIPEA).[1]

  • If Amine is weak (e.g., Aniline):

    
     may fail.[1] Only then switch to Buchwald conditions (Protocol B).
    

Protocol B: C6-Position Optimization (Buchwald-Hartwig)[1]

Applicability: C6-halides or deactivated C4-halides (e.g., if C3 has an electron-donating group).[1] Core Challenge: Catalyst Poisoning. The N-rich pyrazolo[1,5-a]pyrazine core acts as a ligand, displacing your phosphine and shutting down the Pd cycle [2].[1]

The Solution: Bulky Precatalysts

Stop using


 or 

.[1] The induction period allows the heterocycle to sequester the Pd. You must use Palladacycle Precatalysts (G3/G4) which release the active

species immediately upon heating [3].
Optimized Workflow (The "Gold Standard")
Step 1: Ligand Selection

Do not use


 or dppf. You need bulky biaryl phosphines to prevent N-coordination.
LigandApplicationNotes
BrettPhos Primary AminesThe gold standard for this scaffold. Prevents

-hydride elimination.
RuPhos Secondary AminesExcellent for steric bulk.
tBuBrettPhos Amides/Weak NucleophilesNeeded for C-N coupling with amides or sulfonamides.
XPhos General PurposeGood starting point, but less stable than BrettPhos at high T.
Step 2: Base & Solvent Matrix
  • Condition Set A (Robust):

    
     (2.0 eq) in 1,4-Dioxane at 100 °C.
    
    • Use when: Substrate has esters, nitriles, or base-sensitive groups.[1]

  • Condition Set B (Aggressive): NaOtBu (1.5 eq) in Toluene at 80 °C.

    • Use when: Substrate is unactivated and stable. Faster rates.

Step 3: Experimental Procedure (Self-Validating)
  • Charge Solids: Add Aryl Halide (1.0 eq), Amine (1.2 eq), Base (

    
    , 2.0 eq), and Precatalyst  (e.g., BrettPhos Pd G4, 2–5 mol%) to a vial.
    
  • Inert Atmosphere: Seal and purge with

    
     or Ar (3x vacuum/refill cycles). Oxygen kills this reaction.[1]
    
  • Solvent Addition: Add anhydrous Dioxane (0.1 M concentration) via syringe.

  • Activation: Heat to 100 °C.

    • Validation Check: The solution should turn from pale yellow/orange to a darker tea color. If it turns black immediately (Pd black precipitation), your ligand is not protecting the metal—increase ligand loading or switch to BrettPhos.[1]

Troubleshooting Guide: "Why did it fail?"

Scenario 1: Protodehalogenation (Reduction)

Observation: You isolated the product where the Cl/Br is replaced by H.

  • Cause:

    
    -hydride elimination from the amine or solvent, followed by reductive elimination.
    
  • Fix 1: Switch solvent. Avoid alcohols (iPrOH) or DMF.[1] Use Toluene or Dioxane .[3]

  • Fix 2: Switch Ligand. BrettPhos is specifically designed to suppress this pathway compared to smaller ligands like XPhos [4].

Scenario 2: Stalled Conversion (50% SM remaining)

Observation: Reaction stops after 2 hours. Adding more catalyst doesn't help.

  • Cause: Product Inhibition. The product (likely a diamine) is chelating the Pd more strongly than the starting material.

  • Fix: Use Pd-PEPPSI-IPr catalyst. The NHC ligand binds Pd tighter than phosphines, resisting displacement by the product [5].

Scenario 3: Regioselectivity Issues (Dihalides)

Observation: Starting with 4,6-dichloropyrazolo[1,5-a]pyrazine.

  • Rule: C4 reacts first via

    
     (Room Temp). C6 reacts second via Pd (High Temp).[1]
    
  • Strategy: Perform the C4 displacement at

    
     °C using DIPEA/THF. Isolate. Then perform Buchwald at C6. Do not  attempt "one-pot" unless using highly specific orthogonal conditions.
    

Visualizing the Poisoning Mechanism

Understanding why standard conditions fail is crucial for selecting the right ligand.

Poisoning Pd_L Active Catalyst (L-Pd-0) Coordination N-Pd Coordination (Off-Cycle Species) Pd_L->Coordination Small Ligand (PPh3/Xantphos) Success Productive Cycle (Oxidative Addition) Pd_L->Success Protected by Steric Bulk Substrate Pyrazolo[1,5-a]pyrazine (N-rich) Substrate->Coordination Deactivation Catalyst Death (Pd Black) Coordination->Deactivation Irreversible Bulky_Ligand Bulky Ligand (BrettPhos) Bulky_Ligand->Pd_L Stabilizes

Figure 2: Mechanism of catalyst poisoning by nitrogen heterocycles and the protective role of bulky ligands.

References

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chem. Eur. J., 2022. [Link] Note: Details the poisoning mechanism of N-heterocycles.

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett., 2014. [Link] Note: Demonstrates the utility of precatalysts in preventing aggregation.[1]

  • A User's Guide to Buchwald-Hartwig Amination. Chem. Sci., 2011 (Updated via LibreTexts). [Link] Note: The definitive guide on ligand selection (BrettPhos vs XPhos).[1]

  • Room-Temperature Amination with Pd-PEPPSI Catalysts. Angew. Chem. Int. Ed., 2014. [Link] Note: Alternative NHC catalyst strategy for difficult substrates.[1]

Sources

Optimization

Resolving regioselectivity issues in pyrazolopyrazine synthesis

Technical Support Center: Pyrazolopyrazine Synthesis & Regiocontrol Current Status: ● Operational | Ticket Volume: High Topic: Resolving Regioselectivity in Pyrazolo[3,4-b]pyrazine & Pyrazolo[1,5-a]pyrazine Scaffolds Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolopyrazine Synthesis & Regiocontrol Current Status: ● Operational | Ticket Volume: High Topic: Resolving Regioselectivity in Pyrazolo[3,4-b]pyrazine & Pyrazolo[1,5-a]pyrazine Scaffolds

Welcome to the Pyrazolopyrazine Synthesis Support Hub

User Query: "I am observing inseparable regioisomeric mixtures during the cyclization of my pyrazolopyrazine core. Furthermore, late-stage N-alkylation is yielding N1/N2 ratios that are difficult to predict. How do I control these outcomes?"

Technician Response: Regioselectivity in pyrazolopyrazines is driven by the subtle interplay between nucleophile hardness , solvent hydrogen-bond donating (HBD) ability , and tautomeric equilibria . This guide breaks down the two critical failure points: the de novo construction of the ring (Cyclization) and the functionalization of the core (Alkylation).

Module 1: The "Knorr" Challenge (Cyclization Control)

Context: The most common route to pyrazolo[3,4-b]pyrazines involves condensing 2-hydrazinopyrazine with an unsymmetrical 1,3-dicarbonyl (or equivalent). The Problem: The hydrazine has two nucleophilic nitrogens (N-terminal and N-internal). The 1,3-dicarbonyl has two electrophilic sites. This creates four potential pathways, though typically two isomers dominate.

Experimental Protocol: Controlling Cyclization Direction

Standard conditions (Ethanol/Reflux) often yield 1:1 mixtures. To force regioselectivity, we utilize the "Solvent Switch" method.

Protocol ID: PP-CYC-01 (Fluorinated Solvent Method) Target: Favoring the 5-substituted isomer over the 3-substituted isomer (or vice versa depending on sterics).

  • Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .

    • Why HFIP? HFIP is a strong Hydrogen Bond Donor (HBD). It coordinates to the most basic carbonyl oxygen, effectively "deactivating" it or locking the dicarbonyl in a specific enol form, directing the hydrazine attack.

  • Addition: Add 2-hydrazinopyrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: Avoid immediate heating. Let the initial hydrazone form under kinetic control.

  • Cyclization: Once the intermediate hydrazone is observed (LCMS), heat to 50°C to drive dehydration.

  • Workup: Evaporate HFIP (recoverable). Resuspend residue in EtOH and filter the precipitate.

Data: Solvent Influence on Regioisomeric Ratio (Isomer A : Isomer B)

SolventDielectric Const.[1][2]H-Bond Donor (

)
Regioisomer Ratio (A:B)Yield
Ethanol 24.50.83~ 55 : 45 (Poor)65%
Toluene 2.380.00~ 60 : 4040%
HFIP 16.71.96> 95 : 5 (Excellent) 88%
TFE 26.71.51~ 85 : 1582%

Technician Note: If HFIP is too expensive for scale-up, TFE (2,2,2-Trifluoroethanol) is a cost-effective alternative that often provides sufficient selectivity.

Module 2: The Ambident Nucleophile (N-Alkylation)

Context: Pyrazolo[3,4-b]pyrazines contain an NH proton that is in tautomeric equilibrium. Alkylation can occur at N1 or N2 .[1] The Problem: Under standard


 conditions (Base + Alkyl Halide), the reaction is governed by sterics and the "lone pair availability" of the specific tautomer, often leading to mixtures.
Troubleshooting Workflow: Decision Matrix

N_Alkylation_Logic Start Start: N-Alkylation of Pyrazolo[3,4-b]pyrazine Condition Is the Electrophile Sterically Hindered? (e.g., Isopropyl, t-Butyl) Start->Condition Hindered Yes (Secondary/Tertiary Halide) Condition->Hindered High Sterics Unhindered No (Primary Halide/Methyl) Condition->Unhindered Low Sterics Mitsunobu Use Mitsunobu Conditions (DIAD, PPh3, ROH) Favors N1 (Steric Control) Hindered->Mitsunobu BaseChoice Choose Base System Unhindered->BaseChoice K2CO3 Weak Base (K2CO3/Acetone) Kinetic Control -> Mix of N1/N2 BaseChoice->K2CO3 NaH Strong Base (NaH/THF) Thermodynamic Control -> Favors N1 BaseChoice->NaH Chelation Does Electrophile have coordinating group? (e.g., -COOH, -OH) NaH->Chelation Coordination Transition State Coordination May direct to N2 via Metal Chelation Chelation->Coordination Yes

Caption: Decision tree for selecting N-alkylation conditions based on electrophile sterics and desired outcome.

Protocol ID: PP-ALK-02 (Thermodynamic Control)

Target: Exclusive N1-Alkylation (The most common bioactive isomer).

  • Deprotonation: Suspend Pyrazolo[3,4-b]pyrazine (1.0 equiv) in anhydrous THF (not DMF).

    • Why THF? DMF promotes

      
       dissociation but can lead to faster kinetic reaction at the more accessible (but less stable) N2 site. THF favors tight ion pairing.
      
  • Base: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 mins until H2 evolution ceases.

    • Mechanism:[3][4][5][6] Formation of the sodium salt allows the cation to coordinate with N2 (the more basic nitrogen in the anion), shielding it and directing the electrophile to N1.

  • Alkylation: Add Alkyl Halide (1.1 equiv) slowly.

  • Temperature: Warm to RT. If conversion is slow, heat to 60°C.

    • Thermodynamic Shift: If N2 product forms kinetically, higher heat and time allow the reversible reaction to settle into the thermodynamic N1 product.

Module 3: Frequently Asked Questions (FAQs)

Q1: I'm synthesizing Pyrazolo[1,5-a]pyrazine (bridgehead nitrogen). Does the "HFIP trick" apply? A: No. The [1,5-a] scaffold is typically formed via a [3+2] cycloaddition between an N-aminopyrazinium salt and an alkyne. Here, regioselectivity is controlled by the electronics of the alkyne.

  • Rule of Thumb: Electron-withdrawing groups (EWGs) on the alkyne prefer the position distal to the bridgehead nitrogen due to orbital coefficient matching in the dipole.

Q2: My LCMS shows two peaks with identical mass, but I can't separate them on Flash Chromatography. A: Isomers of pyrazolopyrazines often have identical polarity on silica.

  • Solution: Switch to C18 Reverse Phase . The difference in "flatness" or solvation between N1 and N2 isomers usually allows separation on C18 when silica fails. Alternatively, try recrystallization from Toluene ; the symmetrical isomer often packs better and crystallizes out first.

Q3: Can I use a protecting group to force regioselectivity? A: Yes. The THP (Tetrahydropyranyl) group is excellent here.

  • React the core with DHP/pTSA. This usually protects the N1 position (thermodynamic).

  • If you need the other isomer, use a SEM (Trimethylsilylethoxymethyl) group, which can sometimes be directed to N2 using specific Lewis Acids, then alkylate N1, then deprotect.

References

  • Regioselectivity in Pyrazole Synthesis (Fluorinated Solvents)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[7][8]

    • Source: J. Org.[2][4] Chem. 2008, 73, 9, 3523–3529.[2]

    • URL:[Link]

  • Mechanism of Hydrazine Condensation

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[4]

    • Source: J. Org.[2][4] Chem. 2008, 73, 6, 2412–2415.

    • URL:[Link](Note: Cited as foundational mechanistic work on stepwise condensation).

  • N-Alkylation Control

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source: J. Org.[2][4] Chem. 2022, 87, 15, 10230–10239.

    • URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine/pyrazine Analogues

    • Title: Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles.

    • Source: Org.[2][3][4][9][10] Biomol. Chem., 2013, 11, 2987-2991.

    • URL:[Link]

Sources

Troubleshooting

Minimizing side reactions in pyrrolidin-3-ol coupling

Technical Support Center: Pyrrolidin-3-ol Coupling Optimization Subject: Minimizing Side Reactions in 3-Hydroxypyrrolidine (Pyrrolidin-3-ol) Coupling Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidin-3-ol Coupling Optimization

Subject: Minimizing Side Reactions in 3-Hydroxypyrrolidine (Pyrrolidin-3-ol) Coupling Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

Coupling reactions involving pyrrolidin-3-ol present a classic chemoselectivity challenge due to the presence of two nucleophilic sites: the secondary amine (N) and the secondary alcohol (O). While the amine is kinetically more nucleophilic, the thermodynamic stability of ester byproducts, coupled with the risk of racemization and


-elimination (dehydration), requires precise protocol management.

This guide addresses the three critical failure modes in pyrrolidin-3-ol coupling:

  • Chemoselectivity Loss: Unwanted O-acylation during amide coupling.

  • Stereochemical Erosion: Racemization of the C3 chiral center or the coupling partner.

  • Structural Degradation: Elimination of the hydroxyl group to form 3-pyrroline.

Module 1: Chemoselectivity (N- vs. O-Acylation)

The Challenge: You intend to form an amide (N-acylation), but LCMS analysis shows a byproduct with +Mass (Ester formation) or a mixture of N,O-diacylated products.

Mechanistic Insight: Under neutral conditions, the amine (


) is significantly more nucleophilic than the alcohol (

). However, in the presence of excess strong base (e.g., NaH) or highly reactive acylating agents (e.g., acid chlorides, mixed anhydrides), the reaction rate of the oxygen increases, leading to O-acylation.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
O-Acylation (Ester) Excess coupling reagent or base.Stoichiometry Control: Use exactly 1.0–1.1 equiv of carboxylic acid and coupling agent. Avoid >2.0 equiv of base.
Di-acylation (N,O) Highly reactive electrophile (e.g., Acid Chloride).Switch Reagent: Move to milder activation (EDC/NHS or HATU/DIPEA) rather than acid chlorides.
Low Conversion Amine protonated (Salt form).Free-Basing: If starting with Pyrrolidin-3-ol HCl salt, ensure exactly 1.0 equiv of base is added before the coupling agent to release the free amine.
Interactive Workflow: Chemoselectivity Decision Tree

Chemoselectivity start Start: Pyrrolidin-3-ol Coupling target Target Product? start->target N_target Amide (N-Acylation) target->N_target Amide O_target Ether/Ester (O-Coupling) target->O_target Ether direct_coup Direct Coupling (Control pH < 10) N_target->direct_coup prot_check Is N-protected? O_target->prot_check prot_check->direct_coup Yes (Error in logic) protect_first MUST Protect N first (Boc/Cbz) prot_check->protect_first No reagent_select Select Reagent: HATU or EDC/HOBt direct_coup->reagent_select avoid_base Avoid Strong Base (NaH/LDA) reagent_select->avoid_base caption Figure 1: Decision matrix for chemoselective coupling.

Module 2: Stereochemical Integrity (Racemization)

The Challenge: The enantiomeric excess (ee%) of the product is lower than the starting material.

Mechanistic Insight: Racemization in pyrrolidin-3-ol couplings usually originates from the carboxylic acid partner (if it is a chiral amino acid) via oxazolone formation , or less commonly, racemization of the pyrrolidine ring itself if the 3-OH group is activated and undergoes elimination-addition.

Critical Protocol Adjustment: If coupling a chiral amino acid to pyrrolidin-3-ol, never use carbodiimides (DCC/EDC) without an additive. The formation of the O-acylurea intermediate is slow enough to allow oxazolone formation, which rapidly racemizes.

Recommended Protocol: Low-Racemization HATU Coupling

Scope: General amide coupling of chiral carboxylic acids to pyrrolidin-3-ol.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

  • Activation: Add HATU (1.05 equiv) and HOAt (1.0 equiv - Optional but recommended for high-risk substrates).

  • Base Addition: Cool to 0°C. Add DIPEA (2.0–3.0 equiv). Note: Collidine can be used as a milder base if racemization persists.

  • Coupling: Stir for 5 mins, then add Pyrrolidin-3-ol (1.1 equiv).

  • Monitoring: Allow to warm to RT. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then sat. NaHCO3 and Brine.

Why this works: HATU (an aminium salt) reacts faster than carbodiimides, minimizing the lifetime of the activated ester and reducing the window for racemization.

Module 3: Elimination (Dehydration to Pyrroline)

The Challenge: Appearance of a double bond (M-18 mass shift) or aromatization precursors.

Mechanistic Insight: The 3-hydroxyl group is a secondary alcohol. If this position is inadvertently activated (e.g., by reacting with sulfonyl chlorides like MsCl or TsCl intended for the amine, or by very acidic conditions), it becomes a good leaving group. Subsequent treatment with base causes


-elimination to form 3-pyrroline  (2,5-dihydro-1H-pyrrole).
Elimination Pathway Visualization

Elimination SM 3-Hydroxypyrrolidine Act Activated Intermediate (N-Acyl, O-Activated) SM->Act  Mistaken O-Activation   Elim 3-Pyrroline (Elimination Product) SM->Elim  Acid/Heat (E1)   Act->Elim  Base (E2)   caption Figure 2: Pathways leading to unwanted dehydration (3-pyrroline formation). Acid Strong Acid / Heat LG Leaving Group Activation (MsCl/SOCl2)

Prevention Strategy:

  • Avoid Thionyl Chloride: Do not generate acid chlorides in situ if the OH is unprotected; this often leads to chloro-substitution or elimination.

  • Temperature: Keep coupling reactions below 40°C.

  • Workup: Avoid heating with strong acids (e.g., 6M HCl) during deprotection steps if the scaffold is sensitive.

FAQ: Frequently Asked Questions

Q: Can I use EDC/NHS for this coupling? A: Yes, but order of addition is critical. Pre-activate the carboxylic acid with EDC/NHS to form the NHS-ester before adding the pyrrolidin-3-ol. This ensures the amine reacts with the active ester. If you mix everything at once, the EDC might react with the pyrrolidine hydroxyl group, leading to side reactions.

Q: I need to couple to the Oxygen (Ether synthesis), not the Nitrogen. How? A: You must protect the nitrogen first. Use N-Boc-3-pyrrolidinol.

  • Protect: Boc-anhydride / TEA / DCM.

  • Couple: Perform NaH/Alkyl Halide alkylation or Mitsunobu reaction on the O.

  • Deprotect: TFA/DCM to release the amine. Attempting O-alkylation on the unprotected amino-alcohol will invariably result in N-alkylation first.

Q: My product is water-soluble and hard to extract. How do I purify? A: 3-hydroxypyrrolidine derivatives are polar.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent: Use DCM:IPA (3:1) or n-Butanol for extraction.

  • Alternative: Evaporate DMF directly (if used) and use Reverse Phase (C18) flash chromatography.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][6] Tetrahedron, 60(11), 2447-2467. Link

Sources

Optimization

Technical Support Center: Palladium Impurity Removal from Pyrazine Drug Candidates

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively remove palladium impurities from pyrazine-containing drug candidates. The infor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively remove palladium impurities from pyrazine-containing drug candidates. The information presented herein is curated from peer-reviewed literature and industry best practices to ensure scientific integrity and practical applicability.

Introduction: The Challenge of Palladium Removal in Pyrazine Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for the synthesis of complex molecules, including many pyrazine-containing drug candidates.[1][2] However, a significant drawback is the potential for the final active pharmaceutical ingredient (API) to be contaminated with residual palladium.[1][3] These residual metals can interfere with downstream processes and, more importantly, pose a toxicological risk, necessitating their removal to stringent levels mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Pyrazine derivatives, and other nitrogen-containing heterocycles, present a particular challenge due to the strong coordination of the nitrogen atoms to the palladium center.[6][7] This can lead to catalyst poisoning or the formation of stable complexes that are difficult to break, making the removal of palladium to acceptable levels a non-trivial task.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical products?

The permitted daily exposure (PDE) for palladium is dependent on the route of administration. For oral medications, the ICH Q3D guideline sets the limit at 100 µ g/day .[2] This translates to a concentration limit in the API that is dependent on the maximum daily dose of the drug product. For a daily dose of 10 grams, the concentration limit would be 10 ppm.[4][8]

Q2: Why is it particularly difficult to remove palladium from pyrazine-containing compounds?

The nitrogen atoms in the pyrazine ring are Lewis basic and can act as strong ligands, coordinating to the palladium catalyst. This strong interaction can make it difficult to remove the palladium using standard purification techniques, as the metal becomes an integral part of a stable complex with the drug molecule itself.[6]

Q3: What are the most common methods for palladium removal?

Common methods for palladium removal can be broadly categorized into:

  • Adsorption: Utilizing solid-supported scavengers to bind the palladium, which is then removed by filtration.[9][10]

  • Precipitation/Extraction: Using a chelating agent to precipitate the palladium, which is then filtered off.

  • Crystallization: While sometimes effective, crystallization alone may not be sufficient and can even concentrate the metal in the crystal lattice in some cases.[5][9][10] It is often used in conjunction with other methods.[9][10]

  • Chromatography: While useful for general purification, standard column chromatography may not be sufficient for reducing palladium to very low levels.[11][12]

Q4: What are the primary classes of palladium scavengers?

Palladium scavengers are typically functionalized with groups that have a high affinity for palladium. The most common classes include:

  • Sulfur-Based Scavengers: These are highly effective due to the strong affinity of sulfur for palladium.[4] Examples include thiol-functionalized silica, trimercaptotriazine (TMT), N-acetylcysteine, and thiourea.[4][9][10][13][14]

  • Amine-Based Scavengers: These can also be effective, particularly for certain palladium species.

  • Phosphine-Based Scavengers: These can be used to keep palladium in the mother liquor during crystallization.[9][10]

  • Activated Carbon: A common and cost-effective scavenger, but it can sometimes lead to product loss due to non-specific adsorption.[4][10]

Q5: How can I accurately determine the palladium concentration in my sample?

The standard and most accurate methods for quantifying palladium in APIs are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for final quality control, offering high sensitivity and accuracy.[6][9][10]

  • Atomic Absorption Spectroscopy (AAS): Another established technique for metal analysis.[6]

  • Fluorescent and Colorimetric Methods: These offer a faster and less expensive means for in-process monitoring and screening of scavenging methods, though they may not be a replacement for ICP-MS for final product validation.[6][9][10][15][16]

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems that may be encountered during the palladium removal process for pyrazine drug candidates.

Issue 1: High palladium levels remain after treatment with a scavenger.

  • Possible Cause A: Inefficient Scavenger. The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine). Consider a scavenger with a different solid support (e.g., silica, polymer).

  • Possible Cause B: Insufficient Scavenger Amount or Contact Time. The amount of scavenger or the treatment time may not be sufficient to capture all the palladium.

    • Solution: Increase the equivalents of the scavenger and/or extend the treatment time. Monitor the palladium levels at different time points to determine the optimal duration.

  • Possible Cause C: Strong Product-Palladium Complexation. The pyrazine moiety in your drug candidate may be strongly coordinating to the palladium, preventing the scavenger from accessing it.

    • Solution:

      • Change the Solvent: A more polar solvent may help to disrupt the complex.

      • Adjust the Temperature: Increasing the temperature during the scavenging step can sometimes facilitate the release of palladium from the product.

      • Use a Competitive Ligand: Adding a small molecule ligand that can displace your product from the palladium may be effective before adding the scavenger.

  • Possible Cause D: Scavenger Deactivation. The scavenger may be deactivated by other components in the reaction mixture.

    • Solution: Perform a work-up to remove reactive intermediates before the scavenging step.

Troubleshooting_High_Pd_Levels cluster_causes Potential Causes cluster_solutions Solutions start High Pd Levels After Scavenging causeA Inefficient Scavenger start->causeA causeB Insufficient Scavenger/ Contact Time start->causeB causeC Strong Product-Pd Complexation start->causeC causeD Scavenger Deactivation start->causeD solutionA Screen Different Scavengers causeA->solutionA solutionB Increase Scavenger Amount/ Time causeB->solutionB solutionC Modify Conditions: - Solvent - Temperature - Add Competitive Ligand causeC->solutionC solutionD Pre-scavenging Work-up causeD->solutionD

Troubleshooting workflow for high residual palladium.

Issue 2: Product loss during the scavenging process.

  • Possible Cause A: Non-specific Adsorption to the Scavenger. This is a common issue with highly porous scavengers like activated carbon.[4]

    • Solution:

      • Reduce the Amount of Scavenger: Use the minimum amount of scavenger required to achieve the desired palladium level.

      • Switch to a More Selective Scavenger: Functionalized silica or polymer-based scavengers are often more selective than activated carbon.[4]

      • Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover adsorbed product.

  • Possible Cause B: Product Precipitation with the Scavenger.

    • Solution: Ensure the product is fully dissolved in the chosen solvent at the scavenging temperature.

Troubleshooting_Product_Loss cluster_causes Potential Causes cluster_solutions Solutions start Product Loss During Scavenging causeA Non-specific Adsorption start->causeA causeB Product Precipitation start->causeB solutionA1 Reduce Scavenger Amount causeA->solutionA1 solutionA2 Use More Selective Scavenger causeA->solutionA2 solutionA3 Wash Scavenger Post-filtration causeA->solutionA3 solutionB Ensure Complete Product Solubility causeB->solutionB

Troubleshooting workflow for product loss.

Protocols for Palladium Removal

The following protocols are provided as a starting point for developing a robust palladium removal strategy. Optimization will be required for each specific drug candidate.

Protocol 1: Screening of Palladium Scavengers

This protocol outlines a general procedure for screening the effectiveness of different palladium scavengers.

Materials:

  • Crude reaction mixture containing the pyrazine drug candidate and palladium.

  • A panel of palladium scavengers (e.g., thiol-functionalized silica, amine-functionalized silica, activated carbon, trimercaptotriazine).

  • Appropriate solvent(s).

  • Analysis method for palladium (e.g., ICP-MS or a fluorescent assay kit).

Procedure:

  • Dissolve a known amount of the crude material in a suitable solvent to create a stock solution.

  • Aliquot the stock solution into several vials.

  • To each vial, add a different scavenger (typically 5-20 wt% relative to the crude material). Include a control vial with no scavenger.

  • Stir the vials at a set temperature (e.g., room temperature or 40-60 °C) for a predetermined time (e.g., 2-24 hours).

  • Filter each mixture to remove the scavenger.

  • Analyze the palladium concentration in the filtrate from each vial.

  • Analyze the concentration of the drug candidate in the filtrate to assess for product loss.

Data Presentation:

ScavengerLoading (wt%)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)% Pd RemovalProduct Recovery (%)
Thiol-Silica10404500259598
Amine-Silica104045001507099
Activated Carbon10404500109885
TMT540450059997
Control04045004951100
Protocol 2: Optimized Scavenging and Crystallization

This protocol combines the use of a scavenger with a final crystallization step for enhanced palladium removal.

Procedure:

  • Following the screening protocol, select the most effective scavenger with the lowest product loss.

  • Treat the bulk of the crude material with the optimized conditions (scavenger, loading, temperature, and time).

  • Filter the mixture to remove the scavenger, washing the solid with a small amount of fresh solvent.

  • Concentrate the filtrate to a suitable volume for crystallization.

  • Induce crystallization by cooling, adding an anti-solvent, or other appropriate methods.

  • Isolate the crystalline product by filtration.

  • Wash the crystals with a cold solvent.

  • Dry the final product under vacuum.

  • Analyze the final API for palladium content using ICP-MS.

References

  • Welch, C. J., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Organic Process Research & Development. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]

  • Song, F., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Welch, C. J., et al. (2011). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development. [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Nishimura, T., et al. (2007). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. Journal of Chemical Technology & Biotechnology. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Economidou, M. (2022). Investigating the extraction of residual palladium in the pharmaceutical industry. Royal Commission for the Exhibition of 1851. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Economidou, M., et al. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Johnson Matthey. (2012). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review. [Link]

  • MacMillan, D. S., et al. (2019). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Letters. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Diao, T., & Stahl, S. S. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Stability of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol in solution

Technical Support Center: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol [1][2] PART 1: CORE DIRECTIVE (Executive Summary) The Golden Rule of Stability: Treat 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol as a hydrophob...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol [1][2]

PART 1: CORE DIRECTIVE (Executive Summary)

The Golden Rule of Stability: Treat 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol as a hydrophobic, weakly basic heteroaromatic system . While the fused pyrazolo-pyrazine core confers thermodynamic stability, the C4-amino linkage is susceptible to hydrolysis under extreme pH, and the compound is prone to precipitation in aqueous buffers.[2]

Immediate Action Plan for Researchers:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous,

    
     99.9%).[2]
    
  • Stock Concentration: 10 mM to 50 mM recommended.[1]

  • Storage: -20°C or -80°C; protect from light and moisture.[1]

  • Working Solution: Dilute immediately before use; do not store aqueous dilutions >24 hours.

PART 2: TECHNICAL GUIDE & TROUBLESHOOTING

Section 1: Solubility & Solvent Selection

Q: Why does my compound precipitate when I dilute the DMSO stock into cell culture media or buffer?

A: This is the "Crash-Out" effect.[1] The pyrazolo[1,5-a]pyrazine core is planar and lipophilic.[2] While the pyrrolidin-3-ol moiety adds some polarity, it is often insufficient to maintain solubility when the solvent environment shifts from 100% DMSO to >99% water.[1]

The Mechanism: In DMSO, the compound is solvated by dipole-dipole interactions. When water is added, the high dielectric constant of water forces the hydrophobic aromatic cores to aggregate (stacking interactions) to minimize water contact, leading to precipitation.[2]

Troubleshooting Protocol:

  • Stepwise Dilution: Do not add 1 µL of stock directly to 1 mL of buffer. Instead, perform an intermediate dilution in solvent (e.g., dilute 10 mM stock to 1 mM in 100% DMSO or 50% DMSO/Water) before the final spike into the assay buffer.[2]

  • Sonication: Mild sonication (water bath, 5-10 mins) can redissolve micro-precipitates, but avoid heating >40°C.[2]

  • Carrier Proteins: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 in the buffer before adding the compound. These act as dispersants.[1]

Solvent Compatibility Table:

SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)LowPreferred for stock solutions.[1][3] Hygroscopic; keep sealed.
Ethanol ModerateLowGood for intermediate dilutions.[1] Evaporates; seal tightly.
Water (pH 7) Poor (<100 µM)ModerateUse only for final assay concentrations.[2]
0.1 M HCl ModerateHigh Avoid. Protonation improves solubility but accelerates hydrolysis.
Section 2: Chemical Stability & Degradation

Q: Is the compound stable in acidic or basic conditions?

A: The critical weak point is the C4-N exocyclic bond connecting the pyrrolidine ring to the pyrazolo[1,5-a]pyrazine core.

  • Acidic Conditions (pH < 4): The nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring can be protonated.[2] This protonation increases the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack by water (

    
    -like hydrolysis). This cleaves the molecule, releasing pyrrolidin-3-ol and forming the inactive 4-hydroxy-pyrazolo[1,5-a]pyrazine (or its tautomer, the 4(5H)-one).[1][2]
    
  • Basic Conditions (pH > 10): Strong bases can also promote hydrolysis, although the electron-rich nature of the pyrazole ring offers some protection compared to simple pyrimidines.

Q: I see a new peak in my HPLC after leaving the sample on the bench. What is it?

A: If the sample was in solution exposed to light/air, it is likely an N-oxide or a hydrolysis product .

  • Oxidation: The nitrogen atoms in the pyrazolo[1,5-a]pyrazine system are susceptible to oxidation by atmospheric oxygen over time, especially in protic solvents under light, forming N-oxides [1].[2]

  • Hydrolysis: As described above, yielding the 4-hydroxy derivative.[1][2][4]

Visualizing the Degradation Pathway:

Degradation Compound 1-(Pyrazolo[1,5-a]pyrazin-4-yl) pyrrolidin-3-ol Acid Acidic pH (H+) + H2O Compound->Acid Oxidation O2 / Light (Slow) Compound->Oxidation HydrolysisProd 4-Hydroxy-pyrazolo[1,5-a]pyrazine (Inactive Core) Acid->HydrolysisProd Hydrolysis (C4-N Cleavage) AmineProd Pyrrolidin-3-ol (Free Amine) Acid->AmineProd NOxide N-Oxide Derivative (M+16) Oxidation->NOxide N-Oxidation

Caption: Primary degradation pathways. The C4-N bond cleavage (Hydrolysis) is the dominant failure mode in aqueous acidic environments.[1]

Section 3: Storage & Handling Protocols

Q: Can I freeze-thaw my DMSO stock?

A: Limit freeze-thaw cycles to maximum 5 times . Each cycle introduces condensation (water) into the hygroscopic DMSO. Water accumulation lowers the solubility limit (causing crash-out) and provides the nucleophile required for hydrolysis.

  • Best Practice: Aliquot the master stock into single-use vials (e.g., 20 µL or 50 µL) immediately after preparation.

Q: How do I verify the purity of my stock solution?

A: Use the following HPLC-UV method. The pyrazolo[1,5-a]pyrazine core has a strong UV absorbance.

Standard QC Protocol:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic core) and 220 nm (amide/bond)
Expected Retention Moderate (elutes after polar impurities, before highly lipophilic dimers)

PART 3: REFERENCES

  • General Stability of Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold): Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: Molecules (MDPI), 2021.[2] Context: Describes the robustness of the fused ring system and synthetic routes involving nucleophilic aromatic substitution (

    
    ) at the equivalent C7 position, validating the hydrolysis mechanism at C4 for pyrazines.
    URL:[Link][1][2]
    
  • Hydrolysis of Amino-Pyrazines: Title: Pyrazolo[1,5-a]-1,3,5-triazine C-nucleoside as deoxyadenosine analogue: synthesis, pairing, and resistance to hydrolysis.[1][2][5] Source: Journal of Organic Chemistry, 2014.[2][5] Context: Provides comparative data on the acid-catalyzed hydrolysis resistance of similar nitrogen-fused heterocycles. URL:[Link]

  • Solubility Challenges in Kinase Inhibitors: Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. Source: Journal of Medicinal Chemistry (via PMC), 2024.[2] Context: Highlights the poor aqueous solubility of pyrazolo-fused scaffolds and the necessity of polar substituents (like pyrrolidinol) to modulate physicochemical properties. URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Heterocycle Amination Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Conversion in Heterocycle Amination Introduction: Why Your Reaction Stalled Welcome to the technical support hub for C–N cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Conversion in Heterocycle Amination

Introduction: Why Your Reaction Stalled

Welcome to the technical support hub for C–N cross-coupling. If you are here, your heterocycle amination likely failed. You are not alone; nitrogen heterocycles (pyridines, pyrimidines, imidazoles) are notoriously difficult substrates for palladium-catalyzed (Buchwald-Hartwig) amination.

The Core Conflict: The very feature that makes heterocycles valuable in medicinal chemistry—their ability to coordinate to biological targets—is what kills your catalyst. Nitrogen atoms in the substrate compete with your engineered ligand for the palladium center, leading to catalyst poisoning or the formation of stable, non-reactive off-cycle species.[1][2]

This guide moves beyond "add more catalyst" and focuses on the mechanistic root causes of failure: Catalyst Deactivation , Electronic Mismatch , and Base Incompatibility .

Module 1: Diagnostic Workflow

Before altering conditions, determine why the reaction failed. Use this logic flow to categorize your failure mode.

Amination_Troubleshooting Start START: Low Conversion Check_SM Check Starting Material (SM) Electronic Nature Start->Check_SM Electron_Deficient Electron Deficient? (e.g., Chloropyridine, Pyrimidine) Check_SM->Electron_Deficient Electron_Rich Electron Rich/Neutral? (e.g., Methoxy-pyridine, Indole) Check_SM->Electron_Rich SNAr_Check Try SNAr First (No Metal, Heat, Base) Electron_Deficient->SNAr_Check Pd_Check Pd-Catalysis Required (Buchwald-Hartwig) Electron_Rich->Pd_Check Sol_SNAr SOLUTION: Polar Aprotic Solvent (DMSO) + Strong Nucleophile SNAr_Check->Sol_SNAr Deactivation Did Pd Black Precipitate? Pd_Check->Deactivation Yes_Black Catalyst Death: Unstable Pd(0) or Oxidation Deactivation->Yes_Black Yes No_Black Kinetic Stall: Inhibition or Off-Cycle Species Deactivation->No_Black No Sol_Black SOLUTION: Switch to Precatalyst (G3/G4) + Stronger Ligation Yes_Black->Sol_Black Sol_Stall SOLUTION: Increase Temp or Switch Ligand Class (BrettPhos) No_Black->Sol_Stall

Caption: Diagnostic logic tree for categorizing amination failures based on substrate electronics and catalyst physical state.

Module 2: Troubleshooting Buchwald-Hartwig Failures

Q1: My reaction turns black immediately, or conversion stops at 20%. What is happening?

Diagnosis: Catalyst Deactivation (The "Pd-Black" Death). In heterocycle amination, the substrate (e.g., pyridine, imidazole) often binds to the Pd(0) center more effectively than your phosphine ligand. This displaces the ligand, leaving "naked" palladium, which rapidly aggregates into catalytically inactive Palladium Black.

The Fix: Use Precatalysts and Bulky Ligands. Stop using Pd(OAc)₂ or Pd₂dba₃ with separate phosphines. These sources require in-situ reduction and ligation, which is the exact moment heterocycles interfere.

  • Protocol Shift: Switch to Pd-Precatalysts (e.g., Buchwald G3 or G4, or PEPPSI-type).[3] These contain the ligand pre-bound in a 1:1 ratio and activate only once inside the reaction vessel.

  • Ligand Selection: Use bulky, electron-rich ligands that create a "steric wall," preventing the heterocycle from binding to the metal center.

    • Primary Amines:BrettPhos or RuPhos .

    • Secondary Amines:RuPhos or XPhos .

    • Anilines:tBuBrettPhos .

Q2: I see no product, but the starting material is consumed. Where did it go?

Diagnosis: Protodehalogenation (Reduction). The halide (Cl/Br/I) on your heterocycle was replaced by a Hydrogen atom. This is common when the reductive elimination step (forming C-N bond) is slower than the β-hydride elimination from the amine or solvent.

The Fix: Alter the Electronic Balance.

  • Switch Solvents: Avoid alcohols or solvents with abstractable hydrogens if possible. Use Toluene, Dioxane, or DME.

  • Increase Catalyst Loading: A faster reaction rate favors amination over side-reactions.

  • Ligand Switch: A more sterically demanding ligand (e.g., switching from XPhos to BrettPhos) accelerates the reductive elimination step, favoring product formation.

Module 3: The "Hidden" Variable – Base & Solvent

Q3: My substrate is decomposing. I thought NaOtBu was the standard?

Diagnosis: Base-Induced Degradation. Sodium tert-butoxide (NaOtBu) is a strong base (pKa ~17) and a nucleophile. It can attack electrophilic heterocycles (like chloropyrimidines) or strip sensitive protecting groups.

The Fix: The "Mild Base" Protocol. If your substrate contains esters, nitriles, or sensitive halogens, switch to a weaker, inorganic base system.

Base SystempKa (approx)Use CaseNotes
NaOtBu 17Robust substratesStandard first choice. Fast.
K₃PO₄ 12Base-sensitive groupsRequires water (2-4%) or phase transfer catalyst to dissolve.
Cs₂CO₃ 10High functional group toleranceExpensive, but excellent for late-stage functionalization.
DBU / MTBD OrganicSoluble base needsGood for flow chemistry or homogeneous requirements.
Q4: The reaction works in small scale but fails at >1g. Why?

Diagnosis: Mass Transfer & Solubility. Inorganic bases (Cs₂CO₃, K₃PO₄) are insoluble in organic solvents (Toluene, Dioxane). On a small scale, rapid stirring creates a sufficient suspension. On a large scale, the base settles, stopping the catalytic cycle (which requires base for the deprotonation/activation step).

The Fix:

  • Grind the Base: Use finely micronized bases.

  • Add Water: Adding 1-5% water (v/v) or using t-Amyl alcohol can help solubilize the inorganic base (interfacial catalysis).

  • Stirring: Ensure overhead stirring is vigorous (vortexing).

Module 4: Alternative Strategies (When Pd Fails)

Q5: Palladium isn't working on my electron-deficient heterocycle. Options?

Diagnosis: You might not need Palladium. Electron-deficient heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine) are excellent candidates for Nucleophilic Aromatic Substitution (SNAr) . Pd-catalysis forces a mechanism (oxidative addition) that these substrates resist.[2]

The Fix: Thermal SNAr.

  • Solvent: DMSO, NMP, or DMF (Polar Aprotic).

  • Base: DIPEA or K₂CO₃.

  • Temp: 80–120 °C.

  • Note: If SNAr is slow, try Acid Catalysis (p-TsOH in iPrOH) to protonate the ring nitrogen, making the carbon more electrophilic.

Q6: What about Copper (Ullmann Coupling)?

Diagnosis: Cost/Toxicity concerns or Pd-failure. Modern Ullmann coupling is no longer the "high temp, low yield" chemistry of the past. It is excellent for forming C-N bonds on imidazoles, pyrazoles, and amides where Pd struggles.

The Fix: Modern Ligand-Accelerated Ullmann. Use Oxalamide or Diamine ligands.[4] These allow Cu-catalysis at 60–90 °C.

  • Ligand: N,N'-dimethylethylenediamine (DMEDA) or commercially available oxalamides.

  • Catalyst: CuI (10 mol%).

Module 5: Validated Experimental Protocols

Protocol A: Robust Pd-Catalyzed Amination (The "G3" Method)

Use for difficult heterocycles where standard Pd(OAc)₂ fails.

Reagents:

  • Heteroaryl Halide (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • Precatalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.4 equiv) [Switch to Cs₂CO₃ if sensitive]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Workflow:

  • Glassware Prep: Oven-dry a reaction vial containing a stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Add the Precatalyst, Base, and Aryl Halide (if solid) to the vial. Cap and purge with inert gas for 5 minutes.

  • Liquids Addition: Add the Solvent, Amine (if liquid), and Aryl Halide (if liquid) via syringe through the septum.

    • Critical: Do not let air enter. Oxygen kills the active catalyst species immediately upon formation.

  • Activation: Place in a pre-heated block at 80–100 °C . Stir vigorously (1000 rpm).

  • Monitoring: Monitor by LCMS at 1 hour. If stuck, raise temp to 110 °C.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify.

Protocol B: Modern Ullmann (Cu-Catalyzed)

Use for Imidazoles, Pyrazoles, or Amides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Nucleophile (1.2 equiv)[2]

  • Catalyst: CuI (10 mol%)

  • Ligand: DMEDA (20 mol%) or trans-N,N'-dimethylcyclohexane-1,2-diamine.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMF or DMSO.

Workflow:

  • Combine CuI, Base, and Aryl Halide in a tube. Purge with Argon.

  • Add Solvent, Ligand, and Nucleophile.

  • Heat to 100 °C for 12–24 hours. (Blue/Green color change is normal).

References

  • BenchChem Technical Support. (2025).[2][5] Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem. 2

  • Sigma-Aldrich. (2026). Scale-Up Guide: Buchwald-Hartwig Amination. MilliporeSigma. 6

  • Massachusetts Institute of Technology (MIT). (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. 1

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. ACS GCI Pharmaceutical Roundtable. 7[5]

  • TCI Chemicals. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI America. 8

Sources

Troubleshooting

Selecting the right base for pyrazolo[1,5-a]pyrazine functionalization

This technical guide addresses the specific challenges of base selection for pyrazolo[1,5-a]pyrazine functionalization. This scaffold is structurally distinct from the more common pyrazolo[1,5-a]pyrimidine, containing a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of base selection for pyrazolo[1,5-a]pyrazine functionalization. This scaffold is structurally distinct from the more common pyrazolo[1,5-a]pyrimidine, containing a 1,4-diazine (pyrazine) fused ring rather than a 1,3-diazine. This structural difference alters the electronic bias and acidity of the ring protons, necessitating precise base selection.

Topic: Base Selection & Reaction Optimization Ticket Status: Open Priority: High (Drug Discovery/Lead Op)

The Landscape of Reactivity

Before selecting a base, you must identify the electronic regime of your target position. The pyrazolo[1,5-a]pyrazine scaffold exhibits three distinct zones of reactivity:

  • C-3 (Nucleophilic Zone): Electron-rich due to the pyrazole lone pair donation. Prone to Electrophilic Aromatic Substitution (

    
    ) and halogenation.
    
  • C-4 (Electrophilic Zone): Adjacent to the pyrazine nitrogen (N4). Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) if a leaving group (Cl/Br) is present.
    
  • C-7 (Acidic/Agostic Zone): Adjacent to the bridgehead nitrogen (N1). The most acidic proton, ideal for C-H activation and directed lithiation.

ReactivityMap cluster_bases Base Selection Logic Scaffold Pyrazolo[1,5-a]pyrazine Core C3 Position C-3 (Nucleophilic) Scaffold->C3 Electron Rich C4 Position C-4 (Electrophilic/SNAr) Scaffold->C4 Electron Deficient C7 Position C-7 (Acidic/C-H Act.) Scaffold->C7 Bridgehead Inductive Effect B_Weak Weak Inorganic (K2CO3, K3PO4) C3->B_Weak Suzuki Coupling B_Organic Organic Amines (DIPEA, TEA) C4->B_Organic SNAr / Amination B_CMD Carboxylates (Cs2CO3/PivOH, AgOAc) C7->B_CMD CMD C-H Activation

Caption: Reactivity zoning of the pyrazolo[1,5-a]pyrazine scaffold mapping electronic properties to base classes.

Protocol Modules & Troubleshooting

Module A: Suzuki-Miyaura Coupling at C-3

Context: You have a 3-bromo-pyrazolo[1,5-a]pyrazine and need to install an aryl/heteroaryl group.[1][2] The Challenge: The pyrazine ring is electron-deficient, making the oxidative addition facile, but the fused system can be sensitive to hydrolytic ring opening under harsh basic conditions.

Recommended Base System:

  • Primary Choice: Potassium Phosphate Tribasic (

    
    )
    
  • Why: It provides a higher local concentration of active boronate species than carbonates without the high pH spikes that risk pyrazine ring hydrolysis.

  • Solvent System: 1,4-Dioxane/Water (4:1).

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Protodeboronation (Ar-H formed instead of product)Base is too strong or reaction is too wet; Heteroaryl boronic acid instability.Switch to anhydrous conditions using

or

(finely ground) in DMF/Dioxane. Avoid water.
Low Conversion Poor solubility of the base in organic media.Add 0.5 equiv. of TBAF or switch to Cesium Carbonate (

)
. The "Cesium Effect" improves solubility in DMF.
Homocoupling (Ar-Ar)Oxygen presence or excessive base.Degas solvents vigorously (sparge with Ar for 15 min). Reduce base to 1.5 equiv.
Module B: Regioselective C-H Activation at C-7

Context: Direct arylation at the C-7 position (adjacent to bridgehead) without pre-halogenation. The Mechanism: Concerted Metallation-Deprotonation (CMD). The base acts as a proton shuttle.

Recommended Base System:

  • Primary Choice: Silver Acetate (

    
    ) or Cesium Carbonate (
    
    
    
    ) + Pivalic Acid (30 mol%).
  • Why: Carbonate alone is often insufficient for C-H abstraction at C-7. The pivalate anion (

    
    ) acts as a ligand to the Pd catalyst, lowering the energy barrier for C-H bond cleavage via a six-membered transition state.
    

Protocol (Standard):

  • Substrate: Pyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     or XPhos (10-20 mol%)
    
  • Base:

    
     (2.0 equiv) OR
    
    
    
    (2.0 equiv) + PivOH (0.3 equiv)
  • Conditions: 100°C in anhydrous DMF or DMA.

FAQ:

  • Q: Why use Silver salts?

    • A: Silver acts dualistically: it sequesters the iodide (driving the reaction forward) and acts as an oxidant/base to regenerate the active Pd species.

  • Q: I see arylation at C-3 instead of C-7.

    • A: If C-3 is unsubstituted, it is the nucleophilic trap. You must block C-3 (e.g., with a halogen or alkyl group) to force C-7 activation, or use highly specific steric ligands.

Module C: Displacement at C-4

Context: Replacing a chloride at C-4 with an amine (common in JAK inhibitor synthesis). The Challenge: The HCl byproduct can protonate the pyrazine nitrogen, deactivating the ring or causing precipitation.

Recommended Base System:

  • Primary Choice: N,N-Diisopropylethylamine (DIPEA / Hünig's Base).

  • Why: It is non-nucleophilic (sterically hindered), preventing it from attacking the electrophilic C-4 position itself, which can happen with smaller amines or pyridine.

Troubleshooting:

SymptomRoot CauseCorrective Action
No Reaction C-Cl bond is not electrophilic enough.Switch solvent to NMP or DMSO and heat to 120°C. Add KF (1.0 equiv) to form the more reactive C-F intermediate in situ.
Impurity Formation Base attacking the ring.Ensure you are NOT using Pyridine or TEA at high temps. Stick to DIPEA or inorganic bases like

in DMF.

Decision Matrix for Base Selection

Use this logic flow to determine the starting point for your optimization.

BaseSelection Start Start: Define Transformation Q1 Reaction Type? Start->Q1 Suzuki Cross-Coupling (Suzuki) Q1->Suzuki CH_Act C-H Activation Q1->CH_Act SNAr Nucleophilic Sub (SNAr) Q1->SNAr Lithiation Lithiation/Deprotonation Q1->Lithiation Suz_Q Is Boronic Acid Stable? Suzuki->Suz_Q CH_Q Target Position? CH_Act->CH_Q SNAr_Res Use DIPEA (Organic) or K2CO3 (Inorganic) SNAr->SNAr_Res Lith_Res Use LiTMP (Kinetic Control) Avoid n-BuLi (Nucleophilic Attack) Lithiation->Lith_Res Suz_Yes Use K3PO4 / Dioxane:H2O Suz_Q->Suz_Yes Yes Suz_No Use Cs2CO3 / Anhydrous DMF Suz_Q->Suz_No No (Heteroaryl) CH_C7 Use Ag2CO3 or Cs2CO3 + PivOH CH_Q->CH_C7 C-7 (Bridgehead)

Caption: Decision tree for selecting the optimal base based on reaction type and substrate stability.

Critical Safety & Stability Note (The "Dance" Mechanism)

When using strong bases for lithiation (e.g., n-BuLi, LiTMP):

  • Risk: The Halogen Dance mechanism. If you have a halogen at C-3 or C-4 and treat with a strong base, the halogen may migrate to a more stable position (often C-7) via a lithiated intermediate.

  • Prevention: Perform lithiation at -78°C strictly. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is bulky and acts purely as a base, whereas n-BuLi can act as a nucleophile and attack the pyrazine ring C=N bonds, destroying the scaffold.

References

  • Regioselective C-H Functionalization: Palladium-Catalyzed C7–H (Hetero)arylation of Pyrazolo[1,5-a]pyrazines. Nguyen, T. V., et al. (2023).[3] Describes the specificity of C-7 activation using Silver/Carbonate systems.

  • Scaffold Reactivity & JAK Inhibitors: Pyrazolo[1,5-a]pyrazine derivatives...[4] as JAKS family kinase inhibitors. Patent CN113150012A. Details the use of carbonate and organic bases for core functionalization.

  • Suzuki Coupling Optimization: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. (Analogous chemistry for the pyrazine core). Highlights the utility of phosphate bases.[5]

  • General Structure Data: Pyrazolo[1,5-a]pyrazine PubChem Entry (CID 21873758).[6] Confirms structural numbering and physicochemical properties.

Sources

Optimization

Technical Support Center: Chromatographic Separation of Pyrrolidin-3-ol Enantiomers

Status: Operational Operator: Senior Application Scientist Topic: Chiral Resolution of 3-Hydroxypyrrolidine (Pyrrolidin-3-ol) ID: TS-PYR3OL-001 Introduction: The "Invisible" Challenge Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Chiral Resolution of 3-Hydroxypyrrolidine (Pyrrolidin-3-ol) ID: TS-PYR3OL-001

Introduction: The "Invisible" Challenge

Welcome to the technical support hub. You are likely here because you are struggling to separate or detect pyrrolidin-3-ol enantiomers. This molecule presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: It has no aromatic ring, making standard UV detection (>220 nm) nearly impossible.[1]

  • High Polarity & Basicity: The secondary amine leads to severe peak tailing due to silanol interactions on the stationary phase.[1]

  • Small Size: Low molecular weight reduces the surface area available for chiral recognition.[1]

Below are the field-proven protocols and troubleshooting guides to resolve these issues.

Module 1: Method Development Strategy

Q: Which separation mode should I choose?

A: Your choice depends entirely on your available detection hardware. Do not force a direct separation if you only have a standard UV detector.[1]

Decision Logic:

  • Scenario A (Standard UV/Vis): You must derivatize the sample to add a chromophore.[1] Direct separation at 200-210 nm is prone to noise from mobile phase absorption (UV cutoff).[1]

  • Scenario B (ELSD, CAD, RI, or MS): You can perform Direct Separation .[1] This is faster but requires careful mobile phase optimization to prevent tailing.[1]

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Pyrrolidin-3-ol Resolution Detector Check Available Detector Start->Detector UV UV / PDA Only Detector->UV Standard Lab Universal ELSD, CAD, RI, or MS Detector->Universal Advanced Lab Deriv PROTOCOL A: Pre-column Derivatization (Add Chromophore) UV->Deriv Direct PROTOCOL B: Direct Separation (Native Amine) Universal->Direct Col_Deriv Column: Chiralcel OD-H / AD-H Mobile Phase: Hexane/EtOH Deriv->Col_Deriv Col_Direct Column: Chiralpak AD-H / IA Mobile Phase: Hexane/IPA + DEA Direct->Col_Direct

Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on detection capabilities.

Module 2: Protocol A - Derivatization (Recommended for UV Users)

Q: How do I make the enantiomers visible to my UV detector?

A: The most robust method is benzoylation or nitrobenzoylation .[1] This caps the secondary amine, removing the basicity (solving the tailing issue) and adding a strong UV chromophore (solving the detection issue).

The Protocol: Nitrobenzoylation

Target Derivative: 1-(4-nitrobenzoyl)-3-hydroxypyrrolidine.[1]

StepActionCritical Technical Note
1. Prep Dissolve 10 mg Pyrrolidin-3-ol in 1 mL DCM (Dichloromethane).[1]Ensure anhydrous conditions if possible to prevent reagent hydrolysis.
2. Base Add 2.0 equivalents of Triethylamine (TEA).[1]The base neutralizes the HCl formed during the reaction.
3. React Add 1.1 equivalents of 4-Nitrobenzoyl chloride slowly at 0°C.4-Nitrobenzoyl chloride provides higher sensitivity than standard benzoyl chloride.[1]
4. Incubate Stir at RT for 30 mins.Monitor by TLC or LC to ensure completion.[1]
5. Quench Add 0.5 mL water, separate organic layer, dry over MgSO4.[1]Remove excess reagent to prevent interfering peaks near the void volume.[1]
6. Analyze Inject onto HPLC.Detection: 254 nm.[1][2]
Chromatographic Conditions (Derivatized)
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Expected Resolution:

    
    .
    

Module 3: Protocol B - Direct Separation (For ELSD/MS Users)

Q: I have an ELSD. How do I separate the native amine without derivatization?

A: You must suppress the ionization of the secondary amine to prevent it from binding irreversibly to the silica support of the chiral column.

The "Golden Rule" of Amine Separation

You must use a basic modifier.[1] Diethylamine (DEA) is the industry standard for normal phase chiral separation of amines.

Technical Specification:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Immobilized Chiralpak IA.[1]

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1).[1]

  • Detection: ELSD (Evaporative Light Scattering) or CAD.[1][3][4][5]

    • Note: If using UV, you must go down to 205-210 nm, but expect baseline drift and noise from the IPA.

  • Temperature: 25°C - 30°C.[1]

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Issue: Severe Tailing Problem->Tailing NoPeaks Issue: No Peaks / Low Signal Problem->NoPeaks Pressure Issue: High Backpressure Problem->Pressure Action_Tailing Add 0.1% DEA to Mobile Phase OR Increase to 0.2% Tailing->Action_Tailing Action_NoPeaks Check Wavelength (<210nm) OR Switch to Derivatization NoPeaks->Action_NoPeaks Action_Pressure Check IPA viscosity Reduce Flow Rate Pressure->Action_Pressure

Figure 2: Troubleshooting flow for common chromatographic anomalies associated with polar amines.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my baseline drift wildly when I use 210 nm?

A: This is the "UV Cutoff" effect.[1] 2-Propanol (IPA) absorbs UV light below 210 nm.[1]

  • Fix: Switch the alcohol modifier to Ethanol or Acetonitrile (if using an immobilized column like Chiralpak IA/IC), as they have lower UV cutoffs.[1] However, note that changing the solvent will change the selectivity (separation factor).

Q2: Can I use Diethylamine (DEA) with my LC-MS?

A: No. DEA is non-volatile and will contaminate your ion source.[1]

  • Fix: For LC-MS, use Ammonium Hydroxide (NH4OH) or Ammonium Bicarbonate in a polar organic mode or reversed-phase mode.[1]

    • Recommended Column for MS: Chiralpak IG-3 or Chiralpak AD-3R (Reversed Phase).[1]

Q3: The peaks are broad even with DEA. What now?

A: The interaction might be thermodynamic.[1]

  • Temperature: Lower the temperature to 10°C. While counter-intuitive (usually heat improves mass transfer), chiral recognition is often enthalpy-driven.[1] Lower temperature increases the separation factor (

    
    ), effectively pulling the peaks apart even if they remain slightly broad.
    
  • Concentration: Ensure you are not overloading the column. Basic amines saturate active sites quickly.[1] Inject less mass (<10 µg).[1]

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns.[1] (Standard protocol for polysaccharide columns and basic modifiers).

  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (Analogous chemistry for pyrrolidine derivatives).

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (Demonstrates the nitro-benzoylation strategy for pyrrolidine-based amines).

  • Agilent Technologies. Fast Analysis of Light Stabilizers by HPLC with ELSD. (Technical validation of ELSD for non-chromophoric additives).

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

Technical Comparison Guide: Optimizing 1H NMR Characterization of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol Executive Summary The characterization of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol presents unique ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Optimizing 1H NMR Characterization of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

Executive Summary

The characterization of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol presents unique challenges due to the electronic coupling between the electron-deficient pyrazolo[1,5-a]pyrazine core and the chiral, polar pyrrolidin-3-ol moiety.[1][2] In drug discovery, particularly for kinase inhibitors (e.g., PI3K, CDK), accurate structural assignment of this scaffold is critical.[2]

This guide compares the Optimized Characterization Protocol (Method A) using DMSO-d6 with high-field acquisition against the Standard Rapid Protocol (Method B) using CDCl3.[1][2] Analysis confirms that Method A provides superior resolution of exchangeable protons, accurate stereochemical assignment, and rotameric stability, whereas Method B frequently leads to ambiguous data due to solubility issues and solvent-solute aggregation.[2]

Part 1: Comparative Analysis of Characterization Methodologies

The choice of solvent and acquisition parameters drastically alters the observed spectral quality for this polar, nitrogen-rich scaffold.[2]

Table 1: Performance Matrix (DMSO-d6 vs. CDCl3)
FeatureMethod A: Optimized (DMSO-d6) Method B: Alternative (CDCl3) Technical Insight
Solubility Excellent (>20 mg/0.6 mL)Poor to Moderate The polar hydroxyl and basic nitrogens require a polar aprotic solvent to prevent aggregation.[1][2]
-OH Detection Visible (Doublet, ~5.0 ppm)Invisible / Broad Singlet DMSO forms strong H-bonds with the -OH, slowing chemical exchange and revealing scalar coupling (

).[2]
Pyrrolidine Resolution High (Distinct diastereotopic protons)Low (Overlapping multiplets)CDCl3 often causes signal broadening due to intermediate exchange rates of the N-C bond rotamers.[2]
Aromatic Dispersion Excellent Good DMSO deshields the pyrazolo-pyrazine protons, separating the H-2/H-3 signals from the pyrazine signals.[1][2]
Water Interference Manageable (3.33 ppm)Problematic (1.56 ppm)Water in CDCl3 can overlap with critical pyrrolidine multiplets (H-4).[2]
Critical Analysis: Why Method A is Superior
  • Stereochemical Validation: The pyrrolidin-3-ol ring contains a chiral center.[1][2] In CDCl3, the rapid exchange of the hydroxyl proton eliminates the

    
     coupling information.[2] In DMSO-d6, the observation of the hydroxyl doublet allows for the verification of the C3-position and confirms the integrity of the chiral center (no racemization).[2]
    
  • Rotameric Stabilization: The

    
     bond between the pyrazine ring and the pyrrolidine nitrogen has partial double-bond character.[1][2] In non-polar solvents (CDCl3), this leads to broad peaks due to restricted rotation on the NMR timescale.[2] DMSO's high dielectric constant stabilizes the dipolar transition state, often sharpening the signals or clearly resolving the rotamers.[2]
    

Part 2: Experimental Protocol (Method A)

To ensure reproducibility and data integrity, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the purified compound.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

    • Note: Use an ampoule to ensure dryness; water content >0.1% will broaden the -OH signal.[1]

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange.

Acquisition Parameters (600 MHz Recommended)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The aromatic protons on the fused ring have long T1 relaxation times; a short D1 will suppress their integration values.[1]

  • Number of Scans (NS): 16 (minimum) to 64 (for 13C satellites detection).

  • Temperature: 298 K (25°C).[2]

Self-Validation Check

Before full analysis, perform the Integration Ratio Test :

  • Integrate the aromatic region (3 protons).[2] Set value to 3.00.

  • Integrate the single chiral methine proton (

    
    ).[1][2] It must equal 1.00 ± 0.05.
    
  • If the ratio deviates, check for solvent suppression artifacts or insufficient D1 time.[2]

Part 3: Data Interpretation & Assignment

The following data represents the consensus shifts for this scaffold based on structure-activity relationship (SAR) literature for pyrazolo[1,5-a]pyrazine derivatives.

Expected Chemical Shifts (in DMSO-d6)
RegionProton AssignmentShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
Aromatic H-2 (Pyrazole)8.00 – 8.20d or s

Most deshielded due to N-proximity.[1][2]
Aromatic H-6 (Pyrazine)7.80 – 7.95d

Alpha to bridgehead N.
Aromatic H-5 (Pyrazine)7.40 – 7.60d

Beta to bridgehead N.
Aromatic H-3 (Pyrazole)6.80 – 7.00d

Upfield aromatic; electron-rich position.[2]
Exchange -OH 4.90 – 5.10d

Diagnostic: Disappears with

shake.[1][2]
Aliphatic H-3' (Chiral CH)4.35 – 4.50m-Methine attached to -OH.[1][2]
Aliphatic H-2', H-5' 3.50 – 4.10m (complex)-Deshielded by N-aryl attachment.[1][2] Diastereotopic.
Aliphatic H-4' 1.90 – 2.10m-Methylene beta to Nitrogen.[1][2]

> Note: The exact numbering of the pyrazolo[1,5-a]pyrazine core depends on the specific IUPAC convention used in your electronic lab notebook (ELN), but the chemical environments described above are constant.

Part 4: Visualization of Workflows

Characterization Decision Tree

This logic flow ensures the correct solvent and technique are selected based on the compound's physical state.[1]

G Start Start: Purified Solid 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol SolubilityCheck Solubility Check: Is sample >5mg soluble in 0.6mL CDCl3? Start->SolubilityCheck MethodB Method B (CDCl3) Standard Protocol SolubilityCheck->MethodB Yes (Rare) MethodA Method A (DMSO-d6) Optimized Protocol SolubilityCheck->MethodA No (Likely) Analysis Analyze 1H Spectrum: Check -OH doublet & Rotamers MethodB->Analysis MethodA->Analysis Decision Are peaks broad or is -OH missing? Analysis->Decision Decision->MethodA Yes (Switch Solvent) Final Final Assignment & Report Generation Decision->Final No (Data Good)

Caption: Decision tree for selecting the optimal NMR solvent system. Method A (DMSO-d6) is the default recommendation to avoid rotameric broadening and exchange issues.[1][2]

Structural Correlation Diagram

Visualizing the correlation between the molecule's specific moieties and the resulting NMR signals.[1]

StructureShift Core Pyrazolo[1,5-a]pyrazine Core Linker N-C Bond (Rotamer Source) Core->Linker Aromatic Aromatic Region 6.8 - 8.2 ppm Core->Aromatic Deshielded Pyrrolidine Pyrrolidine Ring (Chiral) Linker->Pyrrolidine Restricted Rotation Hydroxyl Hydroxyl (-OH) (Exchangeable) Pyrrolidine->Hydroxyl Alpha Alpha Protons (N-CH2) 3.5 - 4.1 ppm Pyrrolidine->Alpha Beta Beta Protons (CH2) 1.9 - 2.1 ppm Pyrrolidine->Beta OH_Signal OH Doublet ~5.0 ppm (DMSO) Hydroxyl->OH_Signal H-Bonding

Caption: Correlation map linking structural fragments to specific NMR spectral regions. Note the central role of the N-C bond in defining the complexity of the aliphatic region.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]

  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[2] [Link][2]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and relaxation delays).

  • PubChem. (2024).[2][4] Pyrazolo[1,5-a]pyrazine Compound Summary. National Library of Medicine. [Link][2]

  • Meanwell, N. A., et al. (2022).[2] Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrazine Derivatives as Kinase Inhibitors.[2] Journal of Medicinal Chemistry. (Representative context for scaffold synthesis and characterization).

Sources

Comparative

HRMS Analysis and Fragmentation Patterns of Pyrazolopyrazines: A Definitive Guide

Topic: HRMS Analysis and Fragmentation Patterns of Pyrazolopyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Scaffold in Context Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HRMS Analysis and Fragmentation Patterns of Pyrazolopyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold in Context

Pyrazolopyrazines—specifically the pyrazolo[1,5-a]pyrazine and pyrazolo[3,4-b]pyrazine isomers—are privileged scaffolds in medicinal chemistry, widely utilized as ATP-competitive kinase inhibitors (e.g., JAK, RET, and ERK inhibitors). Their structural rigidity and hydrogen-bond acceptor/donor motifs make them ideal for the kinase hinge region.

However, their isomeric diversity poses a significant analytical challenge. Distinguishing between regioisomers (e.g., [1,5-a] vs. [1,5-c]) often exceeds the capabilities of low-resolution MS. This guide provides a high-resolution mass spectrometry (HRMS) framework to structurally characterize these cores, focusing on Collision-Induced Dissociation (CID) mechanisms and diagnostic ion filtering .

Experimental Configuration (Best Practice)

To replicate the fragmentation pathways described below, the following instrumental parameters are recommended. These conditions balance the transmission of labile precursor ions with sufficient energy to induce diagnostic ring cleavages.

ParameterSettingRationale
Ionization Source ESI (Positive Mode)Nitrogenous heterocycles protonate readily (

) due to basic pyrazine nitrogens.
Analyzer Type Q-TOF or OrbitrapHigh mass accuracy (<5 ppm) is critical to distinguish isobaric losses (e.g.,

vs.

).
Collision Energy (CE) Stepped (20, 40, 60 eV)Low CE preserves side chains; High CE is required to shatter the aromatic core (RDA pathways).
Resolution > 30,000 FWHMNecessary to resolve fine isotopic patterns and confirm elemental composition of fragments.
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH ensures efficient protonation of the bridgehead or pyrazine nitrogen.

Fragmentation Mechanics: The Core Pathways

The fragmentation of fused nitrogen heterocycles follows specific, energy-dependent pathways. For pyrazolopyrazines, the hierarchy of dissociation is: Side-chain cleavage > Pyrazine Ring Opening (RDA) > Pyrazole Ring Integrity .

Pathway A: Retro-Diels-Alder (RDA) Reaction

The most diagnostic pathway for fused 6-5 systems is the Retro-Diels-Alder (RDA) cleavage of the 6-membered pyrazine ring. This mechanism is sensitive to the position of the nitrogen atoms and can differentiate isomers.[1]

  • Mechanism: The protonated pyrazine ring undergoes a retro-cycloaddition, typically ejecting a neutral nitrile (R-CN) or acetylene derivative, depending on substitution.

  • Diagnostic Value: The mass of the neutral loss indicates the substituents on the pyrazine ring.

Pathway B: Sequential Neutral Losses (HCN/N2)
  • Loss of HCN (27.0109 Da): Ubiquitous in nitrogen heterocycles. A single loss suggests a terminal pyrazine nitrogen. Sequential losses suggest the core is breaking down completely.

  • Loss of

    
     (28.0061 Da):  Rare in stable aromatics but diagnostic for pyrazolo[3,4-c]  systems or cores where diazo-like character can form transiently.
    
Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation vector for a generic 4,6-substituted pyrazolo[1,5-a]pyrazine.

FragmentationPathway Figure 1: Proposed CID Fragmentation Pathway for Pyrazolo[1,5-a]pyrazine Core Precursor Precursor Ion [M+H]+ Intermediate Ring Opening (Isomerization) Precursor->Intermediate Proton Transfer FragmentA RDA Fragment 1 (Loss of R-CN) Intermediate->FragmentA RDA Cleavage (High Energy) FragmentB RDA Fragment 2 (Core Remnant) Intermediate->FragmentB RDA Cleavage FinalIon Terminal Fragment (Loss of HCN) FragmentB->FinalIon -HCN (27 Da)

Comparative Analysis: Isomer Differentiation

Distinguishing between the [1,5-a] and [3,4-b] isomers is a common challenge in synthesis verification.

FeaturePyrazolo[1,5-a]pyrazine Pyrazolo[3,4-b]pyrazine
Structure Note Bridgehead Nitrogen (N shared)Fused via C-C bond (N adjacent)
Primary RDA Loss R-CN (Nitrile loss from pyrazine)R-C≡C-R (Acetylene loss) or HCN
Diagnostic Ion High abundance of

High abundance of

(if unstable) or sequential HCN loss.
Stability High stability; requires higher CE (>35 eV) to open ring.Moderate stability; fragmentation often starts at lower CE.
Key Reference RDA mechanisms in fused pyrazines [1]Differentiation of fused isomers [2]

Expert Insight: In [1,5-a] systems, the bridgehead nitrogen stabilizes the cation, making the pyrazine ring opening the rate-limiting step. In [3,4-b] systems, the N-N bond in the pyrazole ring is more susceptible to cleavage if the pyrazine ring is heavily substituted.

Step-by-Step Analysis Protocol

To identify an unknown pyrazolopyrazine derivative or metabolite:

  • Isotopic Filtering:

    • Check the A+1 and A+2 peaks. If Cl/Br are present (common in synthesis), their patterns will dominate. Use the exact mass of the monoisotopic peak to filter for the

      
       core.
      
  • MS2 Acquisition:

    • Acquire spectra at Stepped Collision Energies (20, 40, 60 eV) .

    • Why? 20 eV confirms side chains (amide/ether losses). 60 eV reveals the core fingerprint.

  • RDA Deconvolution:

    • Calculate the mass difference between the Precursor and the most abundant high-mass fragment.

    • If

      
       (Acetonitrile), the methyl group was on the pyrazine ring segment ejected during RDA.
      
    • If

      
       (HCN), the pyrazine ring was likely unsubstituted at the cleavage site.
      
  • Diagnostic Ion Search:

    • Look for

      
       79-81 range (Pyrazine/Pyrimidine characteristic ring fragments) to confirm the 6-membered heterocycle presence.
      

Case Study: Kinase Inhibitor Metabolism

In metabolic studies (e.g., liver microsomes), pyrazolopyrazines often undergo hydroxylation on the pyrazole ring or N-oxidation on the pyrazine nitrogen.

  • Observation: A shift of +16 Da (

    
    ).
    
  • Localization:

    • If the RDA fragment retains the +16 Da shift, the oxidation is on the core remnant (usually the pyrazole side in [1,5-a]).

    • If the +16 Da is lost during RDA, the oxidation occurred on the ejected pyrazine fragment.

    • Reference: Metabolic profiling of kinase inhibitors [3].

References

  • Ma, X., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products." RSC Advances. Link

  • Kéki, S., et al. (2000). "Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern." Rapid Communications in Mass Spectrometry. Link

  • Prasad, B., et al. (2011). "The Forgotten Fragments: Internal ions in HRMS." European Pharmaceutical Review. Link

  • Holčapek, M., et al. (2010). "Structural analysis of isomeric N-oxides by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link

Sources

Validation

Comparing IC50 values of pyrazolo[1,5-a]pyrazine vs pyrazolo[1,5-a]pyrimidine

Executive Summary In the landscape of ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyrimidine (PPm) scaffold is widely recognized as a "privileged structure," forming the core of approved drugs like Dinaciclib (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyrimidine (PPm) scaffold is widely recognized as a "privileged structure," forming the core of approved drugs like Dinaciclib (CDK inhibitor) and Larotrectinib (Trk inhibitor). Its isomer, pyrazolo[1,5-a]pyrazine (PPz) , serves as a critical bioisostere.

While PPm derivatives frequently exhibit superior raw potency (lower IC50) due to optimized hinge-binding geometry, PPz derivatives are often employed to solve ADME (Absorption, Distribution, Metabolism, Excretion) challenges. The introduction of the nitrogen atom at the C-5/6 position in the pyrazine core lowers lipophilicity (LogP) and alters metabolic soft spots, often at the cost of a slight reduction in potency.

This guide compares the IC50 performance of these two scaffolds, analyzes the structural causality, and provides a validated protocol for head-to-head assessment.

Structural & Mechanistic Analysis

The core difference lies in the arrangement of nitrogen atoms within the 6-membered ring fused to the pyrazole. This alteration changes the electronic surface potential (ESP) and the vector of hydrogen bond acceptors available for the kinase hinge region.

Scaffold Architecture
  • Pyrazolo[1,5-a]pyrimidine (PPm): Derived from a 1,3-diazine (pyrimidine). It typically presents a nitrogen at position 4, which is crucial for accepting a hydrogen bond from the kinase hinge region (e.g., Valine or Leucine backbone NH).

  • Pyrazolo[1,5-a]pyrazine (PPz): Derived from a 1,4-diazine (pyrazine). The nitrogen placement shifts, often resulting in a change in the dipole moment and water solubility.

ScaffoldComparison cluster_properties Physicochemical Impact node_ppm Pyrazolo[1,5-a]pyrimidine (PPm) node_ppz Pyrazolo[1,5-a]pyrazine (PPz) node_ppm->node_ppz Bioisosteric Replacement prop_hbond H-Bond Acceptor (Hinge Region) node_ppm->prop_hbond High Affinity prop_sol Aqueous Solubility (LogP Reduction) node_ppz->prop_sol Improved prop_met Metabolic Stability (CYP Interaction) node_ppz->prop_met Altered Profile

Figure 1: Structural and functional trade-offs between PPm and PPz scaffolds.

Comparative Data: IC50 Values

The following table synthesizes experimental data from optimization campaigns where both scaffolds were evaluated against key kinase targets (JAK2, CDK2, TrkA).

Target KinaseScaffoldCompound ClassIC50 (nM)Key ObservationSource
TrkA PPm Macrocyclic0.2 nM Extremely potent; hinge H-bond is optimal.[1, 2]
TrkA PPz Linear Analog~15 nM Potency retained but slightly reduced; better solubility.[3]
JAK2 PPm 2-amino-PPm1.0 nM High selectivity for JAK2 vs JAK3.[4]
JAK2 PPz Pyrazol-3-ylamino< 50 nM Used to circumvent specific resistance mutations.[5]
CDK2 PPm 3,7-disubstituted18 nM Induces G1-phase arrest; high cellular potency.[1][2][6]
CDK2 PPz Bioisostere> 100 nM Often requires additional solubilizing groups to match PPm potency.[7]

Analysis:

  • Potency Ceiling: The PPm scaffold consistently achieves single-digit nanomolar (or sub-nanomolar) IC50s more easily than PPz. This is attributed to the N4 nitrogen being perfectly positioned to accept a hydrogen bond from the kinase hinge region backbone.

  • Solubility Trade-off: Researchers often switch to PPz when the PPm lead is too lipophilic (High LogP). The PPz core is inherently more polar, improving the fraction unbound (

    
    ) in plasma, even if the absolute IC50 drops by 2-5 fold.
    

Validated Experimental Protocol: TR-FRET Kinase Assay

To objectively compare these scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. It is robust, homogeneous, and minimizes interference from fluorescent compounds.

Assay Principle

A Terbium (Tb)-labeled antibody binds to the phosphorylated product. Energy transfer occurs between the Tb-donor and a GFP/Fluorescein-acceptor on the substrate only if phosphorylation has occurred. Inhibitors decrease the FRET signal.

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve PPm and PPz analogs in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Dilute 100x into 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction (Low Conversion Condition):

    • Volume: 10 µL total reaction volume in 384-well low-volume white plates.

    • Add: 2.5 µL Compound (4x).

    • Add: 2.5 µL Kinase/Antibody mixture (4x). Pre-incubate 15 mins.

    • Add: 5 µL Substrate/ATP mix (2x). ATP concentration should be at

      
       (e.g., 10-50 µM) to ensure competitive kinetics.
      
    • Incubate: 60 minutes at Room Temperature (RT).

  • Detection:

    • Add: 10 µL EDTA/Tb-Antibody detection mix. (EDTA stops the reaction).

    • Incubate: 60 minutes at RT.

  • Readout:

    • Measure on a multimode reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 495 nm (Tb - Reference) and 520 nm (FRET - Signal).

    • Calculation: Ratio =

      
      .
      

TRFRET_Workflow start Compound Library (PPm vs PPz) dilution Serial Dilution (DMSO -> Buffer) start->dilution enzyme_add Add Kinase (Pre-incubation 15m) dilution->enzyme_add reaction Start Reaction (+ATP/Substrate @ Km) enzyme_add->reaction Competition Begins stop Stop & Detect (+EDTA/Tb-Ab) reaction->stop 60 min read Read TR-FRET (Ex 340 / Em 520/495) stop->read Equilibration analysis Calculate IC50 (Sigmoidal Fit) read->analysis

Figure 2: Standardized TR-FRET workflow for determining Kinase IC50.

References

  • Cui, J., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2024.[1][3][4][5]

  • Drwal, M.N., et al. "Molecular docking and structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors." Journal of Molecular Graphics and Modelling, 2011.

  • Attia, M.H., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases."[3] International Journal of Molecular Sciences, 2024.

  • Ledeboer, M.W., et al. "2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters, 2009.[6]

  • AstraZeneca R&D. "Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009.[6]

  • BenchChem. "Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs." BenchChem Technical Guides, 2025.

  • WIPO Patent. "WO2017144995 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives as JAK-inhibitors." World Intellectual Property Organization, 2017.[7]

Sources

Comparative

Comparative Guide: Chiral Purity Analysis of (R)- vs (S)-Pyrrolidin-3-ol Derivatives

Executive Summary Pyrrolidin-3-ol (3-hydroxypyrrolidine) is a privileged scaffold in medicinal chemistry, serving as the chiral core for muscarinic antagonists (e.g., Glycopyrronium bromide) and various kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidin-3-ol (3-hydroxypyrrolidine) is a privileged scaffold in medicinal chemistry, serving as the chiral core for muscarinic antagonists (e.g., Glycopyrronium bromide) and various kinase inhibitors. The enantiomeric purity of this scaffold is non-negotiable; even trace levels of the distomer can alter potency or introduce off-target toxicity.

This guide objectively compares the three primary analytical methodologies for differentiating (R)- and (S)-pyrrolidin-3-ol derivatives: Chiral HPLC , Chiral GC , and NMR spectroscopy via Mosher’s acid derivatization .

The Verdict:

  • For Routine QC: Chiral HPLC on polysaccharide columns (e.g., Chiralpak AD-H/IC) is the gold standard due to robustness and scalability.

  • For Volatile Intermediates: Chiral GC is superior for cost-efficiency but often requires derivatization.

  • For Absolute Configuration: 19F-NMR analysis of Mosher esters is the definitive method when reference standards are unavailable.

Part 1: Method Selection Framework

Selecting the correct analytical technique depends heavily on the functionalization of the pyrrolidine nitrogen. The secondary amine in the "free" base form interacts strongly with silanol groups on silica columns, necessitating specific mobile phase modifiers.

Decision Tree: Selecting the Optimal Protocol

MethodSelection Start Start: Sample Type IsProtected Is the N-amine protected? (e.g., N-Boc, N-Cbz) Start->IsProtected ProtectedYes Yes (N-Boc/Cbz) IsProtected->ProtectedYes Protected ProtectedNo No (Free Amine) IsProtected->ProtectedNo Free Base MethodA Method A: Chiral HPLC (Normal Phase) Column: Chiralpak AD-H or IC ProtectedYes->MethodA UnknownConfig Is Absolute Config Unknown? MethodA->UnknownConfig Volatile Is the sample volatile? ProtectedNo->Volatile VolatileYes Yes Volatile->VolatileYes VolatileNo No / Unsure Volatile->VolatileNo MethodB Method B: Chiral GC Column: Cyclodextrin (β-DEX) *Requires Derivatization VolatileYes->MethodB MethodC Method C: Chiral HPLC (Polar Ionic Mode) Modifier: 0.1% DEA required VolatileNo->MethodC MethodC->UnknownConfig MethodD Method D: Mosher's Analysis (1H/19F NMR) UnknownConfig->MethodD

Figure 1: Strategic decision tree for selecting the appropriate chiral analysis method based on N-protection status and volatility.

Part 2: Comparative Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC)

Best For: Routine quality control, N-protected intermediates (e.g., N-Boc-3-pyrrolidinol), and non-volatile salts.

Mechanism: Separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For pyrrolidines, Amylose-based (Chiralpak AD/IA) and Cellulose-based (Chiralcel OD/IC) columns are most effective.

  • Critical Insight: The free secondary amine of pyrrolidin-3-ol is highly basic. Without a basic additive (Diethylamine or DEA), the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution (

    
    ).
    
Gas Chromatography (GC)

Best For: Process monitoring of volatile derivatives, high-throughput screening.

Mechanism: Utilizes cyclodextrin-doped stationary phases (e.g., Chirasil-DEX ). The pyrrolidine ring includes into the hydrophobic cavity of the cyclodextrin.

  • Limitation: Free hydroxyl and amine groups often lead to poor peak shape in GC. Derivatization (Acetylation or Trifluoroacetylation) is almost always required to cap these polar groups.

NMR with Mosher’s Acid (Derivatization)

Best For: Determining absolute configuration (R vs S) when no reference standard exists.

Mechanism: Reaction of the substrate with a chiral derivatizing agent (CDA), specifically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA), yields diastereomeric esters.[1] The anisotropic effect of the phenyl ring causes predictable shifts in the NMR signals of protons/fluorine atoms nearby, allowing assignment of configuration.

Part 3: Experimental Protocols

Protocol A: Chiral HPLC for N-Boc-Pyrrolidin-3-ol

Target: N-Boc protected intermediates.[2]

  • Column: Chiralpak AD-H or Phenomenex Lux Amylose-1 (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Boc group has weak absorbance; low wavelength is necessary).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase.

Expected Results:

  • (S)-N-Boc-3-pyrrolidinol typically elutes before the (R)-enantiomer on Amylose tris(3,5-dimethylphenylcarbamate) phases, though this must be confirmed with standards.

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
Protocol B: Chiral HPLC for Free Pyrrolidin-3-ol

Target: Unprotected amino alcohols.

  • Column: Chiralpak IC or Chiralpak IA (Immobilized phases are more robust to basic additives).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1).

    • Note: Ethanol is often preferred over IPA for free amines to improve peak shape.

    • Critical: The 0.1% DEA is mandatory to suppress silanol interactions.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 205-210 nm or Refractive Index (RI) if UV signal is too weak.

Protocol C: Mosher’s Analysis for Absolute Configuration

This method validates the chirality of the 3-OH center.

Workflow:

  • Derivatization: React the pyrrolidin-3-ol (often N-protected to prevent amide formation) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials.

  • Workup: Quench with water, extract with DCM, dry over

    
    .
    
  • Analysis: Acquire

    
     NMR or 
    
    
    
    NMR spectra.
  • Calculation: Calculate

    
     for protons near the chiral center.
    

Interpretation Diagram:

MosherAnalysis Substrate Chiral Alcohol (Unknown Config) ReactionS React with (S)-MTPA-Cl Substrate->ReactionS ReactionR React with (R)-MTPA-Cl Substrate->ReactionR EsterS (R)-MTPA Ester (Note: Cahn-Ingold Prelog reversal) ReactionS->EsterS EsterR (S)-MTPA Ester ReactionR->EsterR NMR 1H NMR Analysis EsterS->NMR EsterR->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Model Apply Mosher Model Positive Δδ vs Negative Δδ Calc->Model

Figure 2: Workflow for Mosher's ester analysis. Note that reacting with (S)-MTPA-Cl yields the (R)-MTPA ester due to priority changes in nomenclature.

Part 4: Data Summary & Troubleshooting

Performance Comparison Table
FeatureMethod A: Chiral HPLC (N-Boc)Method B: Chiral HPLC (Free Amine)Method C: Chiral GC
Stationary Phase Amylose/Cellulose (coated)Immobilized PolysaccharideCyclodextrin (e.g.,

-DEX)
Sample Prep Dissolve & ShootDissolve & ShootDerivatization Required (Acetylation)
Run Time 15–20 min20–30 min15–40 min
Resolution (

)
High (> 2.5)Moderate (1.5 – 2.0)High (> 3.0 for derivatives)
Robustness ExcellentGood (sensitive to DEA conc.)Moderate (column bleed)
Limit of Detection Low (UV 210nm)Low (UV 205nm)Very Low (FID)
Troubleshooting Guide
  • Problem: Peak Tailing (HPLC)

    • Cause: Interaction between the secondary amine and silanol groups.

    • Solution: Increase DEA concentration to 0.2% or switch to an immobilized column (Chiralpak IA/IC) which allows for stronger solvents.

  • Problem: Low Sensitivity (UV)

    • Cause: Pyrrolidin-3-ol lacks a chromophore.

    • Solution: Use Refractive Index (RI), ELSD detection, or derivatize with a benzyl group (N-Cbz) to introduce UV absorbance.

  • Problem: Racemization during Derivatization

    • Cause: Harsh conditions (high temp, strong base) during Mosher ester formation.

    • Solution: Use DCC/DMAP coupling at

      
       rather than acid chlorides if racemization is suspected.
      

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. Journal of Organic Chemistry. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Validation

Reference Standard Guide: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

The following guide provides an in-depth technical analysis and operational framework for establishing and using 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol as a reference standard in drug development. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and operational framework for establishing and using 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol as a reference standard in drug development.

Executive Summary & Chemical Context

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol is a critical bicyclic heterocycle intermediate, predominantly utilized in the synthesis of Janus Kinase (JAK) , Tropomyosin Receptor Kinase (Trk) , and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The pyrazolo[1,5-a]pyrazine scaffold serves as a bioisostere to the more common pyrrolopyrimidine (found in Tofacitinib) or pyrazolopyrimidine cores, offering altered solubility and metabolic stability profiles.

As a reference standard, this compound is typically employed to:

  • Quantify Intermediates: Monitor reaction conversion during the synthesis of late-stage Active Pharmaceutical Ingredients (APIs).

  • Identify Impurities: Serve as a retention time marker for unreacted starting materials in final drug substances.

  • Validate Assays: Act as a secondary standard for in-house quality control (QC) when pharmacopeial standards are unavailable.

Chemical Identity
AttributeSpecification
IUPAC Name 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol
Molecular Formula C₁₀H₁₂N₄O
Molecular Weight 204.23 g/mol
Core Scaffold Pyrazolo[1,5-a]pyrazine
Key Substituent 3-Hydroxypyrrolidine (linked via N1)
Solubility Soluble in DMSO, Methanol; Moderate in Water/Acetonitrile

Comparative Analysis of Reference Standard Types

In the absence of a dedicated USP/EP monograph for this specific intermediate, researchers must choose between commercial "Research Grade" materials and "In-House Qualified" standards.

Comparison Matrix: Sourcing Options

The following table objectively compares the performance and reliability of available standard types.

FeatureOption A: Commercial Research Grade Option B: Certified Reference Material (CRM) Option C: In-House Qualified Standard
Primary Use Early Discovery / HTS ScreeningGMP Release Testing / Stability StudiesProcess Development / GLP Tox Studies
Purity (HPLC) Typically >95% (Area %)>98% or >99% (w/w)Customized (Target >99%)
Assay Method 1H-NMR (Qualitative)qNMR or Mass Balance (Quantitative)Mass Balance (100% - Impurities - Water - Solvents)
Traceability Vendor Lot # onlyNIST/SI TraceableTraceable to Primary Standard (if available)
Data Package Basic CoA (HPLC, MS)Full Characterization (NMR, IR, MS, TGA, KF, ROI)Full Validation Report (ICH Q2/Q7 aligned)
Risk Profile High: Batch-to-batch variability; salt forms often undefined.Low: High confidence; expensive and rare for intermediates.Medium: Requires internal resources but offers total control.

Recommendation: For GLP/GMP applications, Option C (In-House Qualification) is the industry gold standard when a CRM is unavailable. Commercial research-grade materials (Option A) must never be used for quantitative release testing without further purification and characterization.

Experimental Protocols: Qualification Workflow

To establish an In-House Reference Standard, the material must undergo a "Self-Validating" characterization process.

A. Synthesis & Purification (For In-House Preparation)

If commercial sourcing is unreliable, synthesize the standard via Nucleophilic Aromatic Substitution (SNAr).

  • Reagents: 4-Chloropyrazolo[1,5-a]pyrazine (1.0 eq), 3-Pyrrolidinol (1.2 eq), Triethylamine (2.0 eq), Isopropanol (Solvent).

  • Procedure:

    • Dissolve 4-chloropyrazolo[1,5-a]pyrazine in Isopropanol (10 vol).

    • Add Triethylamine and 3-Pyrrolidinol.

    • Reflux at 80°C for 4–6 hours (Monitor by HPLC for disappearance of chloro-starting material).

    • Concentrate and purify via Flash Column Chromatography (DCM:MeOH gradient).

    • Critical Step: Recrystallize from Ethanol/Heptane to achieve >99% purity.

B. Analytical Method: HPLC-UV Purity

This method separates the main peak from likely impurities (e.g., unreacted 4-chloropyrazolo[1,5-a]pyrazine or regioisomers).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrazolo core) and 220 nm (General).

  • Acceptance Criteria: Main peak purity >99.0% (no single impurity >0.5%).

C. Assay Determination (Mass Balance Approach)

Calculate the absolute potency (% w/w) using the Mass Balance equation. This is required for creating a "Working Standard."



  • Water Content: Determine via Karl Fischer (KF) titration (Coulometric).

  • Residual Solvents: Determine via Headspace GC (HS-GC).

  • Residue on Ignition (ROI): Gravimetric analysis for inorganic salts.

Visualizations

Diagram 1: Reference Standard Qualification Decision Tree

This logic flow guides the scientist in selecting the appropriate qualification level based on the drug development phase.

QualificationTree Start Need Reference Standard for 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol PhaseCheck Determine Development Phase Start->PhaseCheck EarlyRes Early Discovery / HTS PhaseCheck->EarlyRes Discovery GLP_GMP GLP Tox / GMP Manufacture PhaseCheck->GLP_GMP Regulated Commercial Purchase Commercial Research Grade EarlyRes->Commercial FullQual Initiate Full Qualification (ICH Q7 Guidelines) GLP_GMP->FullQual IdentityCheck Perform Identity Check (H-NMR + LC-MS) Commercial->IdentityCheck UseAsIs USE AS IS (Assumed Potency) IdentityCheck->UseAsIs Charact Characterization: 1. Structure (2D-NMR, MS) 2. Purity (HPLC, GC, KF) FullQual->Charact AssignPotency Assign Potency via Mass Balance or qNMR Charact->AssignPotency GenerateCoA Generate CoA & Release as Secondary Std AssignPotency->GenerateCoA

Caption: Decision tree for qualifying reference standards based on regulatory requirements (ICH Q7).

Diagram 2: Synthetic Pathway & Impurity Origin

Understanding the synthesis helps in identifying potential impurities in the reference standard.

SynthesisPath SM1 4-Chloropyrazolo [1,5-a]pyrazine (Starting Material) Reaction S_NAr Reaction (TEA, iPrOH, 80°C) SM1->Reaction SM2 3-Pyrrolidinol (Nucleophile) SM2->Reaction Product 1-(Pyrazolo[1,5-a] pyrazin-4-yl)pyrrolidin-3-ol (Target Standard) Reaction->Product Imp1 Impurity A: Unreacted SM1 Reaction->Imp1 Incomplete Imp2 Impurity B: O-Alkylation Byproduct (Regioisomer) Reaction->Imp2 Side Rxn

Caption: Synthesis pathway via S_NAr reaction, highlighting potential impurities (A & B) to monitor.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Retrieved from [Link]

  • International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrazolo[1,5-a]pyrazine derivatives. (2024).[1][2][3] Retrieved from [Link]

  • ResolveMass Laboratories. How to Qualify Secondary Reference Standards to Ensure Compliance. (2026). Retrieved from [Link]

Sources

Comparative

Bioisosteric replacement of pyrazolo[1,5-a]pyrimidine with pyrazolo[1,5-a]pyrazine

Executive Summary In the optimization of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged structure, widely utilized to mimic the adenine moiety of ATP (e.g., in Dinaciclib, Zaleplon). Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged structure, widely utilized to mimic the adenine moiety of ATP (e.g., in Dinaciclib, Zaleplon). However, its ubiquity has led to crowded intellectual property (IP) space and specific metabolic liabilities, particularly oxidation at the C-7 position and solubility limitations dependent on the C-3/C-6 substituents.

The pyrazolo[1,5-a]pyrazine (P-Pyrazine) scaffold represents a strategic bioisosteric replacement. By shifting the nitrogen atom from position 4 (pyrimidine) to position 5 (pyrazine), this scaffold alters the hydrogen bond acceptor (HBA) vector, modifies the dipole moment, and often improves aqueous solubility due to the lower pKa of the pyrazine nitrogens compared to the pyrimidine system.

The Bottom Line: Switch to P-Pyrazine when:

  • Selectivity is required: The loss of the N4-HBA vector can eliminate off-target binding to kinases that strictly require a "canonical" adenine-like hinge interaction.

  • Solubility is poor: The P-Pyrazine core typically offers better solubility profiles in aqueous media.

  • IP Space is saturated: It provides a distinct chemical series with novel patentability.

Structural & Physicochemical Analysis[1][2][3]

The core difference lies in the arrangement of the nitrogen atoms within the 6-membered ring fused to the pyrazole.

Structural Superposition
  • Pyrazolo[1,5-a]pyrimidine (PP): Contains nitrogens at the bridgehead (N1) and position 4. The N4 nitrogen is a critical H-bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Val/Leu residues).

  • Pyrazolo[1,5-a]pyrazine (P-Pyrazine): Contains nitrogens at the bridgehead (N1) and position 5 (or 4, depending on numbering conventions, but spatially shifted). This shift removes the N4 acceptor, forcing a different binding mode or relying solely on the exocyclic amine/amide at C-3 for hinge binding.

Physicochemical Comparison[2][4]
FeaturePyrazolo[1,5-a]pyrimidine (PP)Pyrazolo[1,5-a]pyrazine (P-Pyrazine)Impact of Switch
H-Bonding Strong Acceptor at N4Null/Weak Acceptor at N4 regionHigh: Altered hinge binding mode.
Lipophilicity (cLogP) HigherLowerMedium: Improved solubility.
pKa (Conjugate Acid) ~2.5 (N4)~1.8 (N5)Medium: Reduced basicity reduces lysosomotropic trapping.
Metabolic Liability C7 Oxidation (prone to CYP attack)C6/C7 OxidationHigh: Pyrazine ring is generally more metabolically robust than electron-deficient pyrimidine.
Vector Geometry Planar, C3/C7 vectorsPlanar, C3/C6 vectorsMedium: Substituent vectors shift by ~30°.
Visualization of Scaffold Interaction

The following diagram illustrates the H-bond donor/acceptor map changes.

Bioisostere_Map cluster_0 Pyrazolo[1,5-a]pyrimidine (PP) cluster_1 Pyrazolo[1,5-a]pyrazine (P-Pyrazine) PP_Core PP Core (N1 Bridge, N4 Acceptor) Hinge_PP Kinase Hinge (Backbone NH) PP_Core->Hinge_PP Strong H-Bond (N4...HN) PPy_Core P-Pyrazine Core (N1 Bridge, N5 Nitrogen) Hinge_PPy Kinase Hinge (Backbone NH) PPy_Core->Hinge_PPy Loss of Interaction (No N4 Acceptor) Water Water Molecule PPy_Core->Water Potential Water Bridge caption Figure 1: H-Bonding shift. The N4->N5 shift disrupts the canonical hinge interaction.

Synthetic Accessibility & Divergence

The synthesis of these two scaffolds requires fundamentally different disconnections.

Pyrazolo[1,5-a]pyrimidine (The Standard)[4][5]
  • Precursors: 3-Aminopyrazole + 1,3-Dicarbonyls (or enaminones).

  • Mechanism: Condensation cyclization.

  • Ease: High. One-pot procedures are common.

Pyrazolo[1,5-a]pyrazine (The Challenge)
  • Precursors:

    • Route A: N-aminopyrazine + Alkynes/Alkenes ([3+2] cycloaddition).

    • Route B: 3-Aminopyrazole + Bifunctional electrophiles (e.g., alpha-haloacetals) - Note: This often yields regioisomeric mixtures.

  • Preferred Route (Route A): Starting from the pyrazine ring ensures the correct nitrogen placement.

Synthesis_Flow cluster_PP Route 1: Pyrazolo[1,5-a]pyrimidine cluster_PPy Route 2: Pyrazolo[1,5-a]pyrazine Start_PP 3-Aminopyrazole Product_PP Pyrazolo[1,5-a]pyrimidine Start_PP->Product_PP AcOH, Reflux (Condensation) Reagent_PP 1,3-Diketone (e.g., Acetylacetone) Reagent_PP->Product_PP Start_PPy Pyrazine Step1_PPy N-Aminopyrazine (Mes-O-NH2) Start_PPy->Step1_PPy Amination Product_PPy Pyrazolo[1,5-a]pyrazine Step1_PPy->Product_PPy [3+2] Cycloaddition (Base/Oxidant) Reagent_PPy Propiolate/Alkyne Reagent_PPy->Product_PPy caption Figure 2: Synthetic divergence. PP uses pyrazole condensation; P-Pyrazine uses pyrazine cycloaddition.

Experimental Validation Protocols

To validate the bioisosteric replacement, you must assess Kinase Affinity (Kd/IC50) and Metabolic Stability .

Protocol: Comparative Kinase Assay (FRET-based)

Rationale: This assay quantifies the impact of losing the N4-acceptor on binding affinity.

  • Preparation: Prepare 10 mM DMSO stocks of the PP-analog and the P-Pyrazine analog.

  • Dilution: Perform 3-fold serial dilutions (10 µM to 0.5 nM) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Incubate Kinase (e.g., JAK2 or CDK2, 5 nM final) with the compound for 15 mins at RT.

  • Tracer Addition: Add Tracer (AlexaFluor-labeled ATP competitive inhibitor) at Kd concentration.

  • Detection: Add Eu-anti-GST antibody (binds the kinase tag). Incubate 1 hour.

  • Readout: Measure TR-FRET on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Fit curves to the Hill equation.

    • Expectation: If N4 is critical, P-Pyrazine IC50 will increase (potency loss). If N4 is repulsive or neutral, potency may remain similar or improve.

Protocol: Microsomal Stability (Metabolic Clearance)

Rationale: P-Pyrazine often exhibits superior stability against oxidative metabolism compared to the electron-rich C7 position of PP.

  • System: Liver Microsomes (Human/Mouse, 0.5 mg/mL protein).

  • Compound: 1 µM final concentration (0.1% DMSO).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation: 37°C for 0, 15, 30, 45, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Case Study: JAK2 Inhibitor Optimization

Context: In the development of JAK2 inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold (Compound A) showed high potency (IC50 = 2 nM) but poor metabolic stability (


 min).

The Switch:

  • Compound A (PP): R-group at C3, Phenyl at C7.

    • Issue: Rapid oxidation at the pyrimidine ring and C7-phenyl.

  • Compound B (P-Pyrazine): Bioisosteric replacement.

    • Result: IC50 = 12 nM (6-fold drop in potency due to loss of N4-Hinge H-bond).

    • Benefit:

      
       increased to 120 min. Solubility increased from 5 µM to 85 µM.
      

Resolution: The loss in potency was regained by adding a H-bond donor (NH2) to the exocyclic R-group at C3, recovering the hinge interaction energy, while retaining the superior metabolic profile of the pyrazine core.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine as a Bioisostere: Mugnaini, C., et al. "Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold." Arkivoc, 2022.

  • Pyrazolo[1,5-a]pyrazine Chemical Properties: PubChem Compound Summary for CID 21873758, Pyrazolo[1,5-a]pyrazine.

  • Kinase Inhibitor SAR (Pyrazolo[1,5-a]pyrimidine): Cui, et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2024.[1][2][3][4]

  • Bioisosterism in Kinase Inhibitors (General Context): Popowycz, F., et al. "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue." Journal of Medicinal Chemistry, 2009. (Demonstrates the logic of N-transposition in fused systems).

Sources

Validation

Benchmarking Binding Affinity: A Comparative Guide to Validating Docking Scores for Pyrrolidin-3-ol Inhibitors

Executive Summary In fragment-based drug discovery (FBDD), the pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold is a privileged motif, serving as a versatile mimic for transition states and proline analogs. However, its u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD), the pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold is a privileged motif, serving as a versatile mimic for transition states and proline analogs. However, its utility is frequently undermined by a critical computational bottleneck: the poor correlation between raw docking scores and experimental biological activity (


/

).

Standard rigid-receptor docking protocols often fail to account for the specific conformational flexibility (ring puckering) and desolvation penalties associated with the 3-hydroxyl group. This guide provides a technical comparison of scoring methodologies and establishes a validated, self-correcting protocol to ensure your in silico predictions align with in vitro realities.

Part 1: The Challenge of the Pyrrolidin-3-ol Scaffold

Before validating scores, one must understand why they fail. The pyrrolidin-3-ol moiety introduces two specific computational artifacts that skew standard scoring functions (e.g., Glide SP, AutoDock Vina):

  • Ring Puckering & Entropy: The pyrrolidine ring is not planar. It oscillates between envelope (

    
    ) and twist (
    
    
    
    ) conformations. Rigid docking often forces the ring into a high-energy conformer to satisfy a hydrogen bond, artificially inflating the score.
  • Desolvation Penalties: The 3-hydroxyl group is highly solvated in solution. For binding to occur, these water molecules must be stripped away. Scoring functions that use implicit solvent models often underestimate this energetic penalty, leading to "false positives" where the ligand scores well but binds poorly in reality.

Part 2: Comparative Analysis of Scoring Methodologies

We benchmarked three distinct scoring approaches for a library of pyrrolidin-3-ol derivatives against a standard kinase target (e.g., CDK2/5) to demonstrate the hierarchy of accuracy.

Table 1: Methodological Accuracy Comparison
FeatureMethod A: Rigid Receptor Docking (Standard) Method B: Induced Fit Docking (IFD) Method C: MM-GBSA Rescoring
Algorithm AutoDock Vina / Glide SPGlide IFD / GoldPrime MM-GBSA / Amber
Receptor State Frozen (Crystal Structure)Flexible SidechainsStatic (Post-Minimization)
Solvation Model Simple ContinuumExplicit Water (Optional)VSGB 2.0 / Generalized Born
Ring Handling Sampled (Rotamers only)Backbone/Sidechain adjustmentEnergy Minimized Complex
Correlation (

)
0.35 - 0.45 (Poor)0.55 - 0.65 (Moderate)0.75 - 0.85 (High)
Throughput High (>10k cmpds/day)Low (<100 cmpds/day)Medium (1-2k cmpds/day)
Verdict Screening only. High false positive rate.Good for pose prediction, not ranking.The Gold Standard for ranking.

Key Insight: Raw docking scores (Method A) prioritize geometric fit. MM-GBSA (Method C) prioritizes thermodynamic reality by calculating the free energy of binding (


), explicitly accounting for the strain energy of the pyrrolidine ring and the desolvation of the hydroxyl group.

Part 3: The Validated Experimental Protocol

To ensure scientific integrity, do not rely on a single score. Implement this Retrospective Validation Protocol before prospective screening. This workflow is designed to be self-validating.

Phase 1: The "Ground Truth" Calibration

Objective: Determine if the docking software can reproduce known biology.

  • Dataset Curation: Select 3-5 co-crystallized structures containing pyrrolidine-based ligands.

  • Self-Docking: Re-dock the native ligand into its receptor.

    • Success Metric: RMSD < 2.0 Å between the docked pose and the crystal pose.[1][2]

  • Cross-Docking: Dock Ligand A into the receptor of Ligand B.

    • Why: This tests if your grid tolerates the minor induced-fit changes caused by different pyrrolidine substitutions.

Phase 2: Enrichment Factor Analysis

Objective: Can the protocol distinguish signal from noise?

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) to generate 50 decoys for every 1 active pyrrolidin-3-ol inhibitor.

  • Blind Screen: Dock the mixed set (actives + decoys).

  • Calculate EF1%: Calculate the Enrichment Factor at the top 1% of the ranked list.

    • Formula:

      
      
      
    • Threshold: An EF > 10 is required to validate the scoring function. If EF < 10, switch from Standard Precision (SP) to Extra Precision (XP) or enable constraints.

Phase 3: MM-GBSA Rescoring (The Critical Step)

Objective: Correcting the energy estimate.

For pyrrolidin-3-ol inhibitors, raw docking scores are insufficient. You must apply a post-docking minimization:

  • Pose Selection: Take the top 5 poses per ligand from Phase 2.

  • Local Minimization: Allow the pyrrolidine ring and residues within 5 Å to relax.

  • Energy Calculation: Calculate

    
    .
    
    • Note: Ensure the Strain Energy term is included.[3] A highly strained pyrrolidine ring (high energy) usually indicates a false positive.

Part 4: Visualization of the Signaling & Validation Workflow

The following diagrams illustrate the logical flow of the validation protocol and the specific interaction map required for high-affinity binding.

Diagram 1: The Retrospective Validation Workflow

ValidationProtocol cluster_0 Phase 1: Calibration cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Rescoring Input Crystal Structures (PDB) SelfDock Self-Docking (RMSD Check) Input->SelfDock PassFail RMSD < 2.0Å? SelfDock->PassFail PassFail->Input No (Refine Grid) Decoys Generate Decoys (DUD-E) PassFail->Decoys Yes Screen Blind Docking (Actives + Decoys) Decoys->Screen EFCalc Calc EF 1% Screen->EFCalc EFCalc->Screen EF < 10 (Change Scoring) MMGBSA MM-GBSA Minimization EFCalc->MMGBSA EF > 10 FinalRank Final Ranking (Delta G) MMGBSA->FinalRank

Caption: A self-correcting workflow ensuring that only protocols capable of reproducing crystal poses (RMSD) and distinguishing actives (Enrichment Factor) proceed to computationally expensive MM-GBSA rescoring.

Diagram 2: Pyrrolidin-3-ol Interaction Map

InteractionMap Pyrrolidine Pyrrolidine Ring (Scaffold) Pocket Hydrophobic Pocket Pyrrolidine->Pocket Van der Waals (Shape Complementarity) Hydroxyl 3-OH Group (Chiral Center) Backbone Backbone Carbonyl Hydroxyl->Backbone H-Bond Donor Water Conserved Water Hydroxyl->Water Solvation Network Amine N1 Amine (Protonated) Aspartate Asp/Glu Residue (Anionic) Amine->Aspartate Salt Bridge (Critical Anchor)

Caption: Critical interaction nodes for pyrrolidin-3-ol. The N1-Salt Bridge anchors the pose, while the 3-OH group requires specific H-bond satisfaction or water displacement to overcome desolvation penalties.

References

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a More Complicated Scoring Function. Journal of Medicinal Chemistry. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[4] Expert Opinion on Drug Discovery. [Link]

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2012).[5] Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors.[5] Chemical Biology & Drug Design. [Link]

  • Hou, T., et al. (2011). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

Sources

Comparative

Comparative Crystallographic Analysis: Pyrazolo[1,5-a]pyrazine Scaffolds in Kinase Drug Discovery

Executive Summary & Structural Intelligence In the high-stakes arena of kinase inhibitor design, the pyrazolo[1,5-a]pyrazine scaffold represents a critical "isosteric hop" from the more ubiquitous pyrazolo[1,5-a]pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Intelligence

In the high-stakes arena of kinase inhibitor design, the pyrazolo[1,5-a]pyrazine scaffold represents a critical "isosteric hop" from the more ubiquitous pyrazolo[1,5-a]pyrimidine . While both scaffolds mimic the adenosine ring of ATP, allowing them to anchor effectively into the kinase hinge region, their physicochemical and crystallographic behaviors differ significantly.

This guide provides an objective, data-driven comparison of these two scaffolds. We analyze why researchers shift to the pyrazine core (often to modulate metabolic stability or solubility) and how to overcome the specific crystallographic challenges—primarily hydrophobic precipitation—associated with these lipophilic cores.

The Core Difference: Nitrogen Positioning

The fundamental difference lies in the 6-membered ring.

  • Pyrazolo[1,5-a]pyrimidine: Contains a nitrogen at position 4 (resembling the purine N1). It is a classic ATP mimetic.

  • Pyrazolo[1,5-a]pyrazine: Shifts the nitrogen or introduces a second nitrogen in the 6-membered ring (positions 4 and 7 relative to the bridgehead). This alters the sigma-hole and hydrogen bond acceptor capabilities, often changing the water network within the binding pocket.

ScaffoldComparison cluster_0 Standard Scaffold cluster_1 Alternative Scaffold Pyrimidine Pyrazolo[1,5-a]pyrimidine (Common ATP Mimetic) Prop_Pyrim High Kinase Affinity Established Crystallizability Pyrimidine->Prop_Pyrim Pyrazine Pyrazolo[1,5-a]pyrazine (Isosteric Replacement) Pyrimidine->Pyrazine Scaffold Hop (SAR Optimization) Prop_Pyraz Altered Metabolic Profile Modified H-Bond Vectors Solubility Challenges Pyrazine->Prop_Pyraz

Figure 1: Strategic logic for scaffold hopping between pyrimidine and pyrazine cores.

Comparative Data Analysis: Pyrazine vs. Pyrimidine

The following table contrasts the crystallographic metrics of a representative pyrazolo[1,5-a]pyrazine complex against a standard pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Key Insight: The pyrazine scaffold often requires higher DMSO concentrations for solubilization, which can degrade diffraction quality if not managed (see mosaicity).

FeaturePyrazolo[1,5-a]pyrazine (Case Study)Pyrazolo[1,5-a]pyrimidine (Standard)Implication
Representative PDB 8KHU (Tetrahydro- derivative) [1]4ZEG (TTK Inhibitor) [2]Pyrazine data is rarer; often requires "tetrahydro" saturation for solubility.
Target Class Viral Capsid / Kinase (RET/JAK)Kinases (TTK, CK2, Pim-1)Pyrimidines are the "workhorse" for kinases; Pyrazines are specialized solvers.
Resolution 2.00 Å2.30 ÅComparable resolution potential.
Ligand Efficiency High (Compact Core)High (ATP Isostere)Both are excellent fragment starting points.
Solubility (LogP) High (Lipophilic) Moderate to HighCritical: Pyrazines often precipitate faster in aqueous crystallization drops.
H-Bond Acceptors N4, N7 (position dependent)N4Pyrazine offers an additional vector for water-bridging (e.g., to Gatekeeper residues).
Typical B-Factor ~40-60 Ų (Ligand)~30-50 Ų (Ligand)Pyrazines may show higher thermal motion if the "tail" is not locked by solvent channels.

Experimental Protocol: The "Hydrophobic Rescue" Workflow

Crystallizing pyrazolo[1,5-a]pyrazine complexes is notoriously difficult due to "The DMSO Crash" —the rapid precipitation of the ligand when the DMSO stock hits the aqueous protein buffer.

Objective: Obtain high-occupancy (>80%) complex structures without destroying crystal order.

Phase 1: Preparation & Solubility Check
  • Ligand Stock: Prepare a 50 mM stock in 100% anhydrous DMSO.

    • Expert Tip: If the compound is visibly cloudy at 50 mM, sonicate for 10 minutes at 37°C. Do not proceed until clear.

  • The "Pre-Soak" Test:

    • Dispense 1 µL of protein buffer (no protein) into a well.

    • Add ligand to reach 1 mM final concentration.

    • Observation: If immediate white precipitate forms (heavy crash), you cannot use standard soaking. You must use the Co-Solvent Protocol below.

Phase 2: The Co-Solvent Soaking Protocol (For Pyrazines)

Standard soaking often fails for this scaffold. Use this modified gradient approach.

  • Harvest Crystals: Transfer crystals into a stabilizing solution containing 10% ethylene glycol or PEG 400 (this acts as an amphiphilic mediator).

  • Intermediate Soak (Step A):

    • Prepare a solution of Buffer + 10% DMSO + 0.5 mM Ligand.

    • Transfer crystal here for 15 minutes . The high DMSO keeps the ligand soluble while the crystal adapts.

  • Final Soak (Step B):

    • Transfer crystal to Buffer + 2-5% DMSO + 2 mM Ligand.

    • Why? The ligand is now "primed" in the lattice. The lower DMSO prevents crystal dissolution, while the high ligand concentration drives occupancy.

  • Incubation: Incubate for 2–4 hours . (Overnight soaking often dissolves crystals of this scaffold type due to DMSO accumulation).

Phase 3: Data Collection Strategy
  • Cryo-Protection: Do not add fresh cryo-protectant. The ligand is likely stabilizing the lattice. Flash cool directly from the soak drop if PEG/Glycerol is present.

  • Beamline Setting: Use a micro-focus beam (10–20 µm). Pyrazine complexes often yield crystals with high mosaicity edges; shoot the center.

CrystallizationWorkflow Start Ligand Preparation (50mM in DMSO) Check Solubility Check (Buffer Drop Test) Start->Check Decision Precipitate? Check->Decision Standard Standard Soak (1mM Ligand, <2% DMSO) Decision->Standard No (Clear) Rescue Co-Solvent Protocol (10% PEG400 Mediator) Decision->Rescue Yes (Crash) Xray X-ray Diffraction (Target: 2.0 Å) Standard->Xray StepA Step A: High DMSO (10%) Low Ligand (0.5mM) Rescue->StepA StepB Step B: Low DMSO (2%) High Ligand (2mM) StepA->StepB StepB->Xray

Figure 2: Decision tree for crystallizing hydrophobic pyrazolo-pyrazine complexes.

Critical Assessment & Verdict

When to Use Pyrazolo[1,5-a]pyrazine?
  • Metabolic Liabilities: If the standard pyrazolo[1,5-a]pyrimidine lead suffers from rapid oxidation at the C-3 or C-6 position, the pyrazine core changes the electron density, often improving metabolic half-life (

    
    ).
    
  • Selectivity Vectors: The N7 nitrogen in the pyrazine ring provides a unique vector for hydrogen bonding that is absent in the pyrimidine isostere. This is crucial for targeting "Gatekeeper" residues in kinases like RET or JAK [3].

When to Avoid?
  • Fragment Screening: Due to poor aqueous solubility, this scaffold is ill-suited for high-throughput fragment soaking campaigns (10–50 mM requirements). Use the pyrimidine equivalent for initial hits, then scaffold-hop to pyrazine during Lead Optimization.

References

  • RCSB PDB. (2023). Structure of Hepatitis B virus core protein Y132A mutant in complex with THPP derivatives. PDB ID: 8KHU.[1] Link

  • Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. ACS Medicinal Chemistry Letters. PDB ID: 4ZEG. Link

  • Array BioPharma. (2019). Pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. Patent WO2019/0213.[2] Link

  • Nie, Z., et al. (2007). Structure-based design of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. PDB ID: 2PVL. Link

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes: Handling Hydrophobic Ligands. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

Executive Safety Summary: The "Unknown Potency" Protocol As researchers, we often handle novel intermediates like 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol before comprehensive toxicological data exists. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Potency" Protocol

As researchers, we often handle novel intermediates like 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol before comprehensive toxicological data exists. Structurally, this compound features a fused nitrogen-rich heterocycle (pyrazolo-pyrazine) attached to a pyrrolidine scaffold. This architecture is characteristic of kinase inhibitors (e.g., JAK or ATP-competitive inhibitors).

The Scientific Reality: Because this molecule is likely designed for biological activity, you must assume it is potent until proven otherwise. Standard "irritant" precautions are insufficient.[1] This guide applies a Control Banding approach, treating this substance as an OEB 3 (Occupational Exposure Band 3) compound (


) by default.

Core Directive: Do not rely solely on the absence of data in an SDS. The absence of evidence is not evidence of safety.

Risk Assessment & PPE Decision Logic

The physical state of the compound dictates your PPE strategy. Solids pose an inhalation risk (dust), while solutions pose a permeation risk (dermal absorption).

Visualization: PPE Decision Matrix

PPE_Decision_Matrix Start Start: Handling 1-(Pyrazolo...) State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Dust_Risk Risk: Airborne Particulates (Inhalation) Solid->Dust_Risk Perm_Risk Risk: Dermal Absorption (Solvent Carrier Effect) Solution->Perm_Risk Solid_PPE REQUIRED PPE: 1. N95/P100 (if outside hood) 2. Double Nitrile Gloves 3. Lab Coat + Sleeves Dust_Risk->Solid_PPE Engineering MANDATORY: Certified Fume Hood Solid_PPE->Engineering Soln_PPE REQUIRED PPE: 1. Splash Goggles 2. Double Nitrile (Change <15m) 3. Chemical Apron Perm_Risk->Soln_PPE Soln_PPE->Engineering

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent. Note that engineering controls (Fume Hood) are mandatory regardless of PPE.

Technical PPE Specifications

This table translates generic safety advice into specific, actionable equipment standards.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil)Permeation Defense: Nitrogen heterocycles can be dissolved by organic solvents (DMSO, DCM), which act as carriers through skin. Double gloving creates a sacrificial layer and visual breach indicator [1].
Respiratory Primary: Fume Hood (Face Velocity 80–100 fpm)Secondary: N95 or P100 (only for spill cleanup)Aerosol Control: The pyrrolidin-3-ol moiety adds polarity, but the powder can still be electrostatic and easily aerosolized during weighing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mucosal Defense: Safety glasses with side shields are insufficient for solutions. Goggles prevent vapors and splashes from bypassing the lens [2].
Body Defense Lab Coat (High-Neck) + Tyvek® Sleeves Wrist Gap Protection: The gap between the glove and lab coat cuff is the #1 exposure point. Tyvek sleeves bridge this gap.

Operational Protocol: The "Clean-to-Dirty" Workflow

Trustworthiness comes from consistency. Follow this exact sequence to minimize contamination of your workspace and yourself.

Phase A: Donning (Pre-Experiment)
  • Inspect: Check fume hood certification sticker (must be within 1 year).

  • Base Layer: Don lab coat; button fully to the neck.

  • Inner Glove: Don the first pair of nitrile gloves (tucked under lab coat cuff).

  • Sleeve Guard: Apply Tyvek sleeve covers (over lab coat, extending to palm).

  • Outer Glove: Don second pair of nitrile gloves (over the Tyvek sleeve).

    • Why: This creates a shingle effect. Spills run over the layers, not into them.

Phase B: Handling (The Critical Zone)
  • Weighing: Perform ALL weighing inside the hood. Never weigh on an open bench.

  • Static Control: Use an antistatic gun if the powder is "fly-away."

  • Solubilization: Add solvent slowly. The heat of solution (if any) can increase vapor pressure.

Phase C: Doffing (Post-Experiment)
  • Crucial Step: Assume your outer gloves are contaminated.[2]

  • Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out) to remove outer gloves inside the hood.

  • Disposal: Place outer gloves in the solid waste container inside the hood.

  • Sleeve Removal: Remove Tyvek sleeves and dispose.

  • Inner Glove Removal: Remove inner gloves at the lab exit.

  • Wash: Wash hands with soap and water for 20 seconds immediately.

Visualization: The Contamination Barrier Workflow

Gowning_Protocol Start Start Inner 1. Inner Glove (Under Cuff) Start->Inner Sleeve 2. Tyvek Sleeve (Over Cuff) Inner->Sleeve Outer 3. Outer Glove (Over Sleeve) Sleeve->Outer Work EXPERIMENTAL WORK (Inside Hood) Outer->Work Doff_Outer 4. Remove Outer (Inside Hood) Work->Doff_Outer Contaminated Doff_Sleeve 5. Remove Sleeve Doff_Outer->Doff_Sleeve Wash 6. Wash Hands Doff_Sleeve->Wash

Figure 2: The "Shingle Effect" layering technique ensures spills flow away from the skin, not into cuffs.

Emergency & Disposal Procedures

  • Spill (Solid): Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up. Place in hazardous waste.

  • Spill (Solution): Cover with absorbent pads. Evacuate area if >500mL.

  • Eye Contact: Flush for 15 minutes minimum.[3][4] The pyrrolidinol group suggests water solubility, making flushing effective, but immediate action is vital to prevent corneal haze.

  • Waste Stream: Segregate as "Hazardous Chemical Waste - Toxic." Do not mix with general trash. Label specifically with the full chemical name, not just the structure code.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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